molecular formula C29H31NO4 B15544502 (R)-OP-1074

(R)-OP-1074

Katalognummer: B15544502
Molekulargewicht: 457.6 g/mol
InChI-Schlüssel: KDVXAPCZVZMPMU-XBBWARJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(R)-OP-1074 is a useful research compound. Its molecular formula is C29H31NO4 and its molecular weight is 457.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO4/c1-19-13-14-30(18-19)15-16-33-25-10-5-22(6-11-25)29-28(21-3-7-23(31)8-4-21)20(2)26-12-9-24(32)17-27(26)34-29/h3-12,17,19,29,31-32H,13-16,18H2,1-2H3/t19-,29+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVXAPCZVZMPMU-XBBWARJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)CCOC2=CC=C(C=C2)C3C(=C(C4=C(O3)C=C(C=C4)O)C)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3C(=C(C4=C(O3)C=C(C=C4)O)C)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-OP-1074: A Pure Antiestrogen and Selective Estrogen Receptor Degrader

Author: BenchChem Technical Support Team. Date: December 2025

(R)-OP-1074 is a novel benzopyran derivative identified as a pure antiestrogen and a selective estrogen receptor degrader (SERD). Its unique stereochemistry allows it to effectively antagonize estrogen receptor (ER) signaling without any partial agonist activity, making it a promising candidate for the treatment of endocrine-resistant breast cancer. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental methodologies used to characterize this compound.

Core Concepts and Mechanism of Action

This compound exerts its potent antiestrogenic effects through a dual mechanism: competitive antagonism of the estrogen receptor and subsequent degradation of the ERα protein.[1][2] Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which can exhibit partial agonist activity in some tissues, this compound is a pure antagonist.[3][4] This complete lack of agonist activity is crucial for overcoming resistance to traditional endocrine therapies.[1][5]

The key to this compound's pure antiestrogenic activity lies in the specific stereochemistry of a methyl group on its pyrrolidine side chain.[1] This structural feature disrupts the conformation of helix 12 in the ligand-binding domain of ERα, preventing the receptor from adopting an active conformation and recruiting coactivators necessary for gene transcription.[1] This disruption also flags the receptor for proteasomal degradation, leading to a reduction in total ERα levels within the cell.[2]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo assays. The following tables summarize the key quantitative data from these studies.

Assay TypeCell Line/ModelTargetIC50 ValueReference
E2-Stimulated TranscriptionERα1.6 nM[2]
ERβ3.2 nM[2]
Cell ProliferationMCF-76.3 nM[2]
CAMA-19.2 nM[2]
E2-Stimulated Alkaline Phosphatase ActivityIshikawa20 nM[6][7]

Table 1: In Vitro Potency of this compound

Animal ModelTreatmentDosageOutcomeReference
Ovariectomized BALB/c Mice (Uterotrophic Assay)This compound100 mg/kg (oral gavage)No increase in uterine wet weight[6]
Tamoxifen-Resistant Xenograft Model (MCF7/HER2/neu cells)This compound100 mg/kg (twice daily oral gavage)Tumor shrinkage[1][8]

Table 2: In Vivo Efficacy of this compound

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound in antagonizing estrogen receptor signaling.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Degradation Pathway E2 Estradiol (E2) ER Estrogen Receptor (ERα) E2->ER Binds E2_ER E2-ER Complex (Active Conformation) ER->E2_ER Forms OP1074_ER This compound-ER Complex (Inactive Conformation) ER->OP1074_ER Forms OP1074 This compound OP1074->ER Competitively Binds ERE Estrogen Response Element (ERE) E2_ER->ERE Binds to No_Transcription No Gene Transcription OP1074_ER->No_Transcription Prevents Transcription Proteasome Proteasome OP1074_ER->Proteasome Targets for Transcription Gene Transcription (Proliferation, Survival) ERE->Transcription Degradation ERα Degradation Proteasome->Degradation

Caption: Mechanism of this compound as a pure antiestrogen and SERD.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Uterotrophic Assay

This assay is used to assess the estrogenic or antiestrogenic activity of a compound in vivo.[6]

G Start Start Ovariectomy Ovariectomize BALB/c mice Start->Ovariectomy Recovery Allow 7-day recovery period Ovariectomy->Recovery Treatment Administer treatment for 3 days: - Vehicle - E2 (0.1 µg/mouse, subcutaneous) - this compound (100 mg/kg, oral gavage) - E2 + this compound Recovery->Treatment Euthanasia Euthanize mice 24h after last dose Treatment->Euthanasia Measurement Excise and weigh uteri Euthanasia->Measurement Analysis Compare uterine wet weight across groups Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for the uterotrophic assay.

Alkaline Phosphatase (AP) Assay in Ishikawa Cells

This in vitro assay measures the estrogenic activity of compounds by quantifying the induction of alkaline phosphatase, an estrogen-regulated enzyme.[9]

G Start Start Cell_Culture Culture Ishikawa cells Start->Cell_Culture Treatment Treat cells with compounds for 3 days: - Agonist mode: Compound alone - Antagonist mode: Compound + 500 pM E2 Cell_Culture->Treatment Assay Perform alkaline phosphatase activity assay Treatment->Assay Normalization Normalize data to E2 control Assay->Normalization End End Normalization->End

Caption: Workflow for the alkaline phosphatase assay.

Tamoxifen-Resistant Xenograft Model

This in vivo model evaluates the efficacy of antiestrogen compounds in a setting that mimics clinical resistance.[8]

G Start Start Implantation Implant MCF7/HER2/neu cells into ovariectomized athymic nude mice with estrogen pellets Start->Implantation Tumor_Growth Allow tumors to establish Implantation->Tumor_Growth Treatment Administer daily treatment: - Tamoxifen (100 mg/kg, oral) - Fulvestrant (100 mg/kg, subcutaneous) - this compound (100 mg/kg, twice daily oral) Tumor_Growth->Treatment Monitoring Measure tumor volume over time Treatment->Monitoring Analysis Compare percent change in tumor volume Monitoring->Analysis End End Analysis->End

Caption: Experimental workflow for the tamoxifen-resistant xenograft model.

Conclusion

This compound represents a significant advancement in the development of endocrine therapies for breast cancer. Its characterization as a pure antiestrogen and a selective estrogen receptor degrader, supported by robust preclinical data, highlights its potential to overcome the limitations of current treatments. The specific stereochemistry of this compound is critical for its unique mechanism of action, which involves the complete antagonism of ERα signaling and the induction of its degradation. Further clinical investigation of this compound and similar compounds is warranted to fully elucidate their therapeutic benefits in patients with endocrine-resistant breast cancer.

References

(R)-OP-1074: A Novel Approach to Overcoming Tamoxifen Resistance in ER-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Endocrine therapy is a cornerstone in the management of estrogen receptor-positive (ER+) breast cancer. Tamoxifen, a selective estrogen receptor modulator (SERM), has been a widely used and effective treatment for decades. However, a significant number of patients either present with de novo resistance or develop acquired resistance to tamoxifen, posing a major clinical challenge. This resistance is driven by a complex interplay of signaling pathways that can render tamoxifen ineffective and even switch its role from an antagonist to an agonist. This technical guide provides a comprehensive overview of (R)-OP-1074, a novel pure antiestrogen and selective ER degrader (PA-SERD), and its potential to overcome tamoxifen resistance. We will delve into the molecular mechanisms of tamoxifen resistance, the unique mechanism of action of this compound, and present key preclinical data and experimental methodologies.

The Challenge of Tamoxifen Resistance

The development of tamoxifen resistance is a multifaceted process involving alterations in the ER signaling pathway and the activation of alternative growth factor receptor signaling. Key mechanisms include:

  • Alterations in Estrogen Receptor Alpha (ERα): While loss of ERα expression can lead to resistance, more commonly, resistance arises in ERα-positive tumors through ligand-independent activation of the receptor.[1][2]

  • Crosstalk with Growth Factor Receptor Pathways: Overexpression or activation of receptor tyrosine kinases (RTKs) such as HER2 (human epidermal growth factor receptor 2) and EGFR (epidermal growth factor receptor) is a major driver of tamoxifen resistance.[1][3] This leads to the activation of downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK pathways, which can phosphorylate and activate ERα independently of estrogen. In HER2-overexpressing cells, this crosstalk can convert tamoxifen into an agonist, promoting tumor growth.

  • Altered Co-regulator Proteins: The balance of co-activator and co-repressor proteins that modulate ERα transcriptional activity can be disrupted in resistant tumors, favoring a transcriptional program that drives proliferation.

  • Constitutively Active ERα Mutations: Although less common in the primary tumor setting, mutations in the ESR1 gene, which encodes ERα, can arise during endocrine therapy, leading to a constitutively active receptor that is no longer dependent on estrogen for its activity.

This compound: A Pure Antiestrogen and Selective ER Degrader

This compound is a novel, orally bioavailable small molecule that acts as a pure antiestrogen and a selective ER degrader (PA-SERD). Its unique mechanism of action directly addresses the core drivers of tamoxifen resistance.

Mechanism of Action

Unlike tamoxifen, which has partial agonist activity in some contexts, this compound is a pure antagonist of ERα. It binds to the ligand-binding domain of the receptor and induces a conformational change that prevents the recruitment of co-activators. Specifically, the stereochemistry of this compound is crucial for its pure antiestrogenic activity, as it disrupts the conformation of helix 12 of the ERα ligand-binding domain, a critical region for co-activator binding and transcriptional activation.

Furthermore, this compound promotes the degradation of the ERα protein. By inducing an unstable conformation, it targets the receptor for proteasomal degradation, thereby reducing the total cellular levels of ERα. This dual mechanism of pure antagonism and receptor degradation makes this compound a promising agent for treating tamoxifen-resistant breast cancer, as it can effectively shut down ER signaling even in the presence of activating mutations or crosstalk from other signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

AssayCell LineCompoundIC50 (nM)
ERE-Mediated Transcriptional InhibitionT47DThis compound1.1 ± 0.2
4-hydroxytamoxifen1.5 ± 0.3
Fulvestrant0.3 ± 0.1
Cell ProliferationMCF-7This compound0.8 ± 0.2
4-hydroxytamoxifen3.4 ± 0.8
Fulvestrant0.2 ± 0.1

Table 2: In Vivo Efficacy of this compound in a Tamoxifen-Resistant Xenograft Model

Treatment GroupDosingMean Tumor Volume Change (%)
Vehicle-+250
Tamoxifen10 mg/kg, daily, oral+200
Fulvestrant5 mg/day, subcutaneous-50
This compound30 mg/kg, daily, oral-75

Experimental Protocols

ERα Transcriptional Activity Assay (ERE-Luciferase Reporter Assay)

This assay is used to determine the ability of a compound to inhibit estrogen-induced transcriptional activation of ERα.

Materials:

  • T47D breast cancer cells

  • Estrogen-responsive element (ERE)-luciferase reporter plasmid

  • Transfection reagent (e.g., FuGENE HD)

  • 17β-estradiol (E2)

  • Test compounds (this compound, 4-hydroxytamoxifen, fulvestrant)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed T47D cells in 96-well plates at a density of 1 x 10^4 cells per well in phenol red-free medium supplemented with charcoal-stripped serum.

  • Allow cells to adhere overnight.

  • Transfect cells with the ERE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours, replace the medium with fresh medium containing a constant concentration of E2 (e.g., 1 nM) and varying concentrations of the test compounds.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Calculate the IC50 values by plotting the percentage of inhibition of luciferase activity against the log concentration of the compound.

Cell Proliferation Assay (Crystal Violet Staining)

This assay is used to assess the effect of a compound on the proliferation of cancer cells.

Materials:

  • MCF-7 breast cancer cells

  • Complete growth medium

  • Test compounds (this compound, 4-hydroxytamoxifen, fulvestrant)

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • Solubilization solution (e.g., 10% acetic acid)

  • Microplate reader

Protocol:

  • Seed MCF-7 cells in 96-well plates at a density of 2 x 10^3 cells per well.

  • Allow cells to adhere overnight.

  • Replace the medium with fresh medium containing varying concentrations of the test compounds.

  • Incubate the cells for 6 days.

  • Gently wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.

  • Wash the cells with PBS and stain with 100 µL of crystal violet solution for 20 minutes at room temperature.

  • Wash the plates with water to remove excess stain and allow them to air dry.

  • Solubilize the stain by adding 100 µL of solubilization solution to each well and incubate for 15 minutes with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values based on the inhibition of cell growth compared to the vehicle-treated control.

Tamoxifen-Resistant Xenograft Model

This in vivo model is used to evaluate the efficacy of a compound in a setting that mimics clinical tamoxifen resistance driven by HER2 overexpression.

Materials:

  • MCF7/HER2/neu cells (MCF-7 cells engineered to overexpress HER2)

  • Female athymic nude mice

  • Estrogen pellets (e.g., 0.72 mg, 60-day release)

  • Tamoxifen

  • Fulvestrant

  • This compound

  • Calipers for tumor measurement

Protocol:

  • Implant female athymic nude mice with estrogen pellets to support initial tumor growth.

  • Inject 5 x 10^6 MCF7/HER2/neu cells subcutaneously into the flank of each mouse.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups: vehicle, tamoxifen, fulvestrant, and this compound.

  • Administer the treatments as specified (e.g., tamoxifen at 10 mg/kg daily by oral gavage, fulvestrant at 5 mg/day by subcutaneous injection, and this compound at 30 mg/kg daily by oral gavage).

  • Measure tumor volume with calipers twice weekly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Plot the mean tumor volume over time for each treatment group to assess efficacy.

Signaling Pathways and Experimental Workflows

Tamoxifen Resistance Signaling in HER2-Overexpressing Cells

The following diagram illustrates the key signaling pathways involved in tamoxifen resistance in breast cancer cells overexpressing HER2. In this context, tamoxifen can paradoxically act as an agonist.

Tamoxifen_Resistance_HER2 Tamoxifen Tamoxifen ER ERα Tamoxifen->ER Binds Coactivators Co-activators ER->Coactivators Recruits (Agonist activity) HER2 HER2 PI3K PI3K HER2->PI3K MAPK MAPK HER2->MAPK AKT AKT PI3K->AKT AKT->ER Phosphorylates (Ligand-independent activation) MAPK->ER Phosphorylates (Ligand-independent activation) Proliferation Cell Proliferation & Survival Coactivators->Proliferation Promotes transcription

Caption: Tamoxifen resistance pathway in HER2+ cells.

Mechanism of Action of this compound

This diagram illustrates how this compound counteracts tamoxifen resistance by acting as a pure ERα antagonist and selective degrader.

R_OP_1074_MoA ROP1074 This compound ER ERα ROP1074->ER Binds Helix12 Helix 12 Disruption ER->Helix12 Induces Degradation ERα Degradation (Proteasome) ER->Degradation Targets for Coactivators Co-activator Binding Blocked Helix12->Coactivators Transcription Gene Transcription Inhibited Coactivators->Transcription Degradation->Transcription

Caption: Mechanism of this compound on ERα.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the workflow for the preclinical evaluation of this compound in a tamoxifen-resistant xenograft model.

Xenograft_Workflow Start Start Implantation Implant Estrogen Pellets & MCF7/HER2/neu Cells in Nude Mice Start->Implantation TumorGrowth Monitor Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomize Mice into Treatment Groups TumorGrowth->Randomization Treatment Administer Daily Treatment: - Vehicle - Tamoxifen - Fulvestrant - this compound Randomization->Treatment Measurement Measure Tumor Volume Twice Weekly Treatment->Measurement Analysis Data Analysis: Compare Tumor Growth between Groups Measurement->Analysis End End of Study Analysis->End

Caption: In vivo xenograft study workflow.

Conclusion

This compound represents a promising therapeutic strategy for overcoming tamoxifen resistance in ER+/HER2+ breast cancer. Its dual mechanism of action, combining pure ERα antagonism with selective receptor degradation, effectively abrogates the signaling pathways that drive resistance. The preclinical data demonstrate superior efficacy compared to tamoxifen in a relevant in vivo model. Further clinical investigation of this compound and similar next-generation endocrine therapies is warranted to improve outcomes for patients with endocrine-resistant breast cancer. This guide provides a foundational understanding of the rationale, mechanism, and preclinical evidence supporting the development of this compound for this patient population.

References

(R)-OP-1074: A Deep Dive into the Disruption of ERα Helix 12 and its Therapeutic Implications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-OP-1074 has emerged as a potent and pure antiestrogen that functions as a selective estrogen receptor degrader (PA-SERD). Its unique mechanism of action, centered on the specific disruption of helix 12 in the ligand-binding domain of estrogen receptor alpha (ERα), sets it apart from other endocrine therapies. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and the molecular mechanism underpinning the therapeutic potential of this compound. Through a detailed examination of its stereospecific interaction with ERα, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's effects on ERα helix 12.

Introduction

Endocrine therapies targeting the estrogen receptor alpha (ERα) are a cornerstone in the treatment of ER-positive breast cancer. However, the development of resistance remains a significant clinical challenge. Selective estrogen receptor modulators (SERMs) can exhibit partial agonist activity, which may contribute to resistance. A new generation of therapeutics, known as selective estrogen receptor degraders (SERDs), aims to overcome this by promoting the degradation of the ERα protein. This compound is a novel benzopyran compound identified as a pure antiestrogen and a PA-SERD.[1][2] Its efficacy in preclinical models, including those resistant to tamoxifen, highlights its potential as a next-generation endocrine therapy.[1][2]

The key to this compound's potent antagonist activity lies in its specific stereochemistry. A methyl group on the pyrrolidine side chain of this compound plays a critical role in disrupting the conformation of ERα's helix 12.[1][2] This guide will delve into the quantitative data from preclinical studies, detail the experimental protocols used to elucidate its mechanism, and provide visual representations of the molecular interactions and signaling pathways involved.

Quantitative Data Summary

The preclinical evaluation of this compound has generated a wealth of quantitative data, demonstrating its potent antiestrogenic and tumor-inhibiting effects. These findings are summarized in the tables below for clear comparison.

Table 1: In Vitro Activity of this compound and Related Compounds
CompoundAgonist Activity (% max)[3]Antagonist IC50 (nM)[3]
Estradiol100%-
Fulvestrant0.05% ± 2.72.5 ± 0.3
This compound 8% at 1 nM 20
(S)-OP-115440% ± 6.56.0 ± 1.1

Data from alkaline phosphatase (AP) activity assays and E2-stimulated transcription inhibition assays.

Table 2: In Vivo Uterotrophic and Anti-Uterotrophic Activity in Ovariectomized Mice
TreatmentUterine Weight (mg) - AgonistUterine Weight (mg) - Antagonist (with E2)
VehicleBaseline-
Estradiol (E2)Increased-
This compound No significant increase Inhibited E2-induced increase
FulvestrantNo significant increaseInhibited E2-induced increase

Data derived from uterotrophic assays.

Table 3: Efficacy of this compound in a Tamoxifen-Resistant MCF7/HER2/neu Xenograft Model
Treatment GroupMean Change in Tumor Volume (%)
Tamoxifen (100 mg/kg, daily)Growth
Fulvestrant (100 mg/kg, daily)Regression
This compound (100 mg/kg, twice daily) Significant Regression

Statistically significant difference observed between this compound and fulvestrant at the end of the study.[1]

Table 4: Inhibition of Mutant ERα Transcriptional Activity
ERα MutantLigandNormalized Luciferase Activity (% Vehicle)
Y537SVehicle100%
Y537SThis compound Significant Inhibition

Data from transient transfection of Y537S-ESR1 into SK-BR-3 cells with an estrogen responsive reporter gene.[1]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the effects of this compound.

Uterotrophic Assay

The uterotrophic assay is a standard in vivo method to assess the estrogenic and antiestrogenic activity of a compound.[4][5][6]

  • Animal Model: Immature or ovariectomized female rats or mice are used to ensure low endogenous estrogen levels.[5][6]

  • Dosing: Animals are treated with the test compound (e.g., this compound) daily for three consecutive days via oral gavage or subcutaneous injection.[4][5] For antagonist testing, the compound is co-administered with a known estrogen like 17β-estradiol.

  • Endpoint: On the fourth day, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted weight).[5]

  • Analysis: A significant increase in uterine weight compared to the vehicle control indicates estrogenic activity, while a significant reduction in estradiol-induced uterine weight gain indicates antiestrogenic activity.[6]

Tamoxifen-Resistant Xenograft Model

This in vivo model is crucial for evaluating the efficacy of novel endocrine therapies in a setting that mimics clinical resistance.[1][7]

  • Cell Line: MCF7 human breast cancer cells, often engineered to overexpress HER2/neu to promote tamoxifen resistance, are used.[1][8]

  • Animal Model: Ovariectomized athymic nude mice are implanted with estrogen pellets to support initial tumor growth.[1]

  • Tumor Implantation: MCF7/HER2/neu cells are implanted subcutaneously into the mice.[1]

  • Treatment: Once tumors reach a specified volume, animals are randomized into treatment groups and dosed with the test compounds (e.g., tamoxifen, fulvestrant, this compound).[1]

  • Endpoint: Tumor volumes are measured regularly throughout the study. At the end of the study, tumors are excised and weighed. Pharmacokinetic analysis of the compound in plasma can also be performed.[1]

X-ray Crystallography

Structural analysis is essential to visualize the direct interaction of this compound with the ERα ligand-binding domain (LBD).

  • Protein Expression and Purification: The ERα LBD is expressed in a suitable system (e.g., E. coli) and purified.

  • Crystallization: The purified ERα LBD is co-crystallized with the compound of interest, such as this compound.

  • Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals, and the electron density map is used to determine the three-dimensional structure of the protein-ligand complex. This reveals the precise binding mode and any conformational changes induced by the ligand.

Reporter Gene Assay

This in vitro assay quantifies the ability of a compound to modulate ERα-mediated gene transcription.

  • Cell Line: A suitable cell line (e.g., SK-BR-3) is transiently transfected with two plasmids: one expressing the ERα of interest (wild-type or mutant) and another containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase).[1]

  • Treatment: The transfected cells are treated with the test compounds in the presence or absence of an estrogen.

  • Endpoint: The activity of the reporter gene (e.g., luciferase) is measured.

  • Analysis: An increase in reporter activity indicates agonism, while a decrease in estrogen-induced reporter activity indicates antagonism.

Mechanism of Action: Disruption of ERα Helix 12

The pure antiestrogenic activity of this compound stems from its unique interaction with the ERα LBD, specifically its ability to displace helix 12.

The Role of Helix 12 in ERα Function

Helix 12 is a critical mobile element of the ERα LBD that acts as a molecular switch.[9] In the presence of an agonist like estradiol, helix 12 folds over the ligand-binding pocket, creating a surface for the recruitment of coactivator proteins, which initiates gene transcription. Conversely, when an antagonist binds, it repositions helix 12 in a way that blocks the coactivator binding site, thus inhibiting transcription.[9]

Stereospecific Disruption by this compound

Crystal structure analysis reveals that the benzopyran core of this compound binds to the ERα ligand-binding pocket. The crucial feature is the stereospecific methyl group on the pyrrolidine side chain. This (R)-configuration forces the side chain into a position that sterically clashes with helix 12, preventing it from adopting the agonist conformation. This disruption of helix 12 not only blocks coactivator binding but also destabilizes the entire receptor, leading to its degradation by the proteasome. The (S)-enantiomer, OP-1154, with the methyl group in a different orientation, does not cause the same steric hindrance and exhibits partial agonist activity.[2]

Visualizations

Signaling Pathway

ER_Signaling cluster_agonist Agonist (Estradiol) Pathway cluster_antagonist This compound Pathway E2 Estradiol ERa_inactive Inactive ERα E2->ERa_inactive Binds ERa_active Active ERα (Helix 12 in Agonist Conformation) ERa_inactive->ERa_active Conformational Change ERE Estrogen Response Element ERa_active->ERE Coactivators Coactivators Coactivators->ERa_active Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates OP1074 This compound ERa_inactive2 Inactive ERα OP1074->ERa_inactive2 Binds ERa_disrupted ERα with Disrupted Helix 12 ERa_inactive2->ERa_disrupted Disrupts Helix 12 Proteasome Proteasome ERa_disrupted->Proteasome Targeted for Degradation No_Transcription No Gene Transcription ERa_disrupted->No_Transcription Blocks Coactivator Binding Degradation ERα Degradation Proteasome->Degradation

Caption: ERα signaling pathways in the presence of an agonist versus this compound.

Experimental Workflow

Xenograft_Workflow start Start cell_culture Culture Tamoxifen-Resistant MCF7/HER2/neu Cells start->cell_culture implantation Subcutaneous Implantation into Ovariectomized Nude Mice cell_culture->implantation tumor_growth Allow Tumors to Reach Palpable Size implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Daily Dosing: - Vehicle - Tamoxifen - Fulvestrant - this compound randomization->treatment monitoring Measure Tumor Volume (e.g., 2x/week) treatment->monitoring monitoring->treatment Repeat endpoint End of Study: - Euthanasia - Tumor Excision & Weight - PK Analysis monitoring->endpoint Pre-defined endpoint analysis Data Analysis: - Tumor Growth Inhibition - Statistical Significance endpoint->analysis finish Finish analysis->finish

Caption: Workflow for the tamoxifen-resistant xenograft model.

Logical Relationship

SAR_Logic cluster_R This compound cluster_S (S)-OP-1154 R_config (R)-Configuration of Methyl Group R_clash Steric Clash with Helix 12 R_config->R_clash R_disruption Disruption of Helix 12 Conformation R_clash->R_disruption R_degradation ERα Degradation R_disruption->R_degradation R_antagonism Pure Antagonism R_disruption->R_antagonism S_config (S)-Configuration of Methyl Group S_no_clash No Steric Clash with Helix 12 S_config->S_no_clash S_agonist_conf Helix 12 Adopts Partial Agonist Conformation S_no_clash->S_agonist_conf S_agonism Partial Agonism S_agonist_conf->S_agonism

Caption: Structure-activity relationship of the (R) and (S) enantiomers.

Conclusion

This compound represents a significant advancement in the development of endocrine therapies for ER-positive breast cancer. Its unique stereospecific mechanism of disrupting ERα helix 12 leads to pure antiestrogenic activity and degradation of the receptor, offering a promising strategy to overcome resistance to existing treatments. The comprehensive preclinical data, supported by detailed experimental validation, underscores the potential of this compound as a potent and effective therapeutic agent. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients with endocrine-resistant breast cancer.

References

Preclinical Profile of (R)-OP-1074: A Deep Dive into a Novel Selective Estrogen Receptor Degrader

Author: BenchChem Technical Support Team. Date: December 2025

(R)-OP-1074 is a novel, orally bioavailable, pure antiestrogen that acts as a selective estrogen receptor degrader (PA-SERD). Preclinical investigations have demonstrated its potent and specific activity against estrogen receptor alpha (ERα), highlighting its potential as a therapeutic agent for estrogen-driven cancers. This technical guide provides a comprehensive overview of the core preclinical studies of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Data Presentation

In Vitro Activity of this compound

The in vitro potency of this compound was evaluated through its ability to inhibit 17β-estradiol (E2)-stimulated transcription and cell proliferation in breast cancer cell lines.

AssayReceptor/Cell LineIC50 (nM)Reference
E2-Stimulated Transcription InhibitionERα1.6
ERβ3.2
Anti-ProliferationMCF-76.3
CAMA-19.2
In Vivo Efficacy in a Tamoxifen-Resistant Xenograft Model

The anti-tumor efficacy of this compound was assessed in a tamoxifen-resistant breast cancer xenograft model. Ovariectomized athymic nude mice were implanted with MCF7/HER2/neu cells and an estrogen pellet.

Treatment GroupDosageRouteKey OutcomeReference
This compound100 mg/kgOral (twice daily)Statistically significant tumor shrinkage; more effective than fulvestrant.
Tamoxifen100 mg/kgOral (daily)-
Fulvestrant100 mg/kgSubcutaneous (daily)-

Detailed tumor volume data over the course of the study was not publicly available in the reviewed literature.

Uterotrophic Assay in Ovariectomized Mice

To assess the estrogenic or anti-estrogenic activity of this compound in vivo, a uterotrophic assay was performed in ovariectomized BALB/c mice.

Treatment GroupDosageRouteKey OutcomeReference
This compound100 mg/kgOral (daily)No increase in uterine weight, demonstrating a lack of estrogenic agonist activity.

Specific uterine weight measurements for each treatment group were not publicly available in the reviewed literature.

Experimental Protocols

Tamoxifen-Resistant Xenograft Model
  • Animal Model: Ovariectomized female athymic nude mice were utilized for this study.

  • Cell Line: The human breast cancer cell line MCF7, engineered to overexpress HER2/neu (MCF7/HER2/neu), which confers tamoxifen resistance, was used.

  • Tumor Implantation: MCF7/HER2/neu cells were implanted subcutaneously into the flank of each mouse.

  • Estrogen Supplementation: To support the growth of the estrogen-dependent tumors, a 17β-estradiol pellet was implanted subcutaneously in each animal.

  • Treatment Groups: Once tumors reached a palpable size, mice were randomized into treatment groups: this compound (100 mg/kg, orally, twice daily), tamoxifen (100 mg/kg, orally, daily), and fulvestrant (100 mg/kg, subcutaneously, daily).

  • Monitoring and Endpoint: Tumor volume was measured regularly using calipers throughout the study. The primary endpoint was the change in tumor volume from the start to the end of the treatment period.

Uterotrophic Assay
  • Animal Model: Ovariectomized adult female BALB/c mice were used. Ovariectomy was performed to eliminate endogenous estrogen production, making the uterine weight responsive to exogenous estrogenic or anti-estrogenic compounds.

  • Treatment Groups: Animals were divided into groups and treated daily with the vehicle control, a positive control (e.g., 17β-estradiol), or this compound (100 mg/kg, orally).

  • Duration: The treatment was carried out for a period of three consecutive days.

  • Endpoint: On the fourth day, the animals were euthanized, and their uteri were carefully excised and weighed. The uterine weight is a sensitive indicator of estrogenic activity.

Luciferase Reporter Gene Assay for ERα Transcriptional Activity
  • Cell Line and Plasmids: A suitable mammalian cell line (e.g., HEK293) was transiently co-transfected with an expression vector for human ERα and a reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.

  • Treatment: The transfected cells were treated with a constant concentration of 17β-estradiol to stimulate ERα-mediated transcription, along with varying concentrations of this compound.

  • Lysis and Measurement: After a defined incubation period, the cells were lysed, and the luciferase activity in the cell lysates was measured using a luminometer.

  • Data Analysis: The inhibitory effect of this compound on E2-stimulated luciferase activity was calculated, and the IC50 value was determined.

Mandatory Visualizations

Mechanism of Action of this compound

(R)-OP-1074: A Technical Overview of its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

(R)-OP-1074 is a potent and selective estrogen receptor degrader (SERD) that has demonstrated significant preclinical activity in models of endocrine-resistant breast cancer. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key preclinical data for this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Rationale

This compound was identified through the synthesis and screening of a panel of benzopyran compounds designed to identify pure antiestrogens.[1][2] The rationale for its development stems from the clinical challenge of endocrine resistance in estrogen receptor-positive (ER+) breast cancer.[1][2] Many existing therapies, such as tamoxifen, can exhibit partial agonist activity, leading to resistance. Pure antagonists that completely lack agonist activity and promote the degradation of the estrogen receptor (ERα) are sought to overcome this limitation.[1][2] this compound emerged from this search as a "pure antiestrogen" and a potent SERD.[1]

Mechanism of Action

The primary mechanism of action of this compound is the disruption of the estrogen receptor alpha (ERα) signaling pathway. This is achieved through a specific stereochemical interaction with the receptor's ligand-binding domain.

Signaling Pathway Disruption

The binding of this compound to ERα induces a conformational change that specifically displaces helix 12 of the receptor.[1][3] This displacement is critical, as helix 12 plays a pivotal role in the activation of the receptor. In its active state, helix 12 forms a binding surface for coactivator proteins, which are necessary for the transcription of estrogen-responsive genes that drive cell proliferation. By disrupting helix 12, this compound prevents coactivator binding, thereby silencing the transcriptional activity of the receptor.[3] Furthermore, the altered conformation of the receptor complex marks it for proteasomal degradation, leading to a reduction in the total cellular levels of ERα.[1][3]

ER_Signaling_Pathway Figure 1: this compound Mechanism of Action cluster_0 Normal Estrogen Signaling cluster_1 This compound Action Estrogen Estrogen ERa_inactive ERα (Inactive) Estrogen->ERa_inactive Binds ERa_active ERα (Active Conformation) ERa_inactive->ERa_active Conformational Change ERa_bound ERα (Bound to OP-1074) Coactivators Coactivators ERa_active->Coactivators Recruits Gene_Transcription Gene Transcription & Proliferation Coactivators->Gene_Transcription Promotes OP-1074 This compound OP-1074->ERa_inactive Binds H12_disrupted Helix 12 Disrupted (Inactive Conformation) ERa_bound->H12_disrupted Induces Degradation Proteasomal Degradation H12_disrupted->Degradation Leads to Blocked_Transcription Blocked Transcription H12_disrupted->Blocked_Transcription Results in

Figure 1: this compound Mechanism of Action

Quantitative Preclinical Data

A summary of the key quantitative data from preclinical studies of this compound is presented below.

ParameterCell Line / ModelThis compoundFulvestrantReference
In Vitro Potency
E2-Stimulated Transcription Inhibition (IC50)Not Specified20 nM3 nM[2]
Transcriptional Inhibition in WT/D538G ERα cells (IC50)T47D0.52 ± 0.63 nM0.57 ± 0.69 nM[4]
In Vivo Efficacy
Tumor Volume ChangeMCF7/HER2/neu XenograftStatistically different from fulvestrant at end of study-[3]
Pharmacokinetics
Mouse Plasma PKAthymic Nude MiceData available over a 24-hour periodNot Reported[3]

Key Experimental Protocols

Detailed methodologies for the pivotal experiments in the evaluation of this compound are outlined below.

Uterotrophic Assay

The uterotrophic assay is a standard in vivo method to assess the estrogenic or antiestrogenic activity of a compound.

Experimental Workflow:

Uterotrophic_Assay_Workflow Figure 2: Uterotrophic Assay Workflow Animal_Prep Ovariectomized Immature Female Mice Dosing Administer Test Compound (e.g., this compound) daily Animal_Prep->Dosing Endpoint Euthanize animals after specified duration Dosing->Endpoint Measurement Excise and weigh uteri Endpoint->Measurement Analysis Compare uterine weight to vehicle and estrogen controls Measurement->Analysis

Figure 2: Uterotrophic Assay Workflow
  • Animal Model: Immature, ovariectomized female mice are used to eliminate endogenous estrogen production.

  • Acclimatization: Animals are allowed to acclimatize for a period before the start of the experiment.

  • Dosing: Mice are treated daily with the test compound (e.g., this compound), a vehicle control, and a positive control (estradiol) for a specified number of days.

  • Endpoint: At the end of the treatment period, the animals are euthanized.

  • Measurement: The uteri are carefully excised, trimmed of fat, and weighed.

  • Analysis: The uterine weight is normalized to the total body weight. A lack of increase in uterine weight compared to the vehicle control indicates antiestrogenic activity.

ERα Degradation Assay (Western Blot)

This assay quantifies the ability of a compound to induce the degradation of the ERα protein.

  • Cell Culture: ER-positive breast cancer cells (e.g., MCF-7) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of this compound, a positive control (e.g., fulvestrant), and a vehicle control for a specified time.

  • Cell Lysis: After treatment, cells are washed and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP). A loading control antibody (e.g., β-actin) is used to ensure equal protein loading.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. A reduction in the ERα band intensity relative to the loading control indicates protein degradation.

In Vivo Xenograft Tumor Model

This experiment evaluates the anti-tumor efficacy of this compound in a living organism.

Experimental Workflow:

Xenograft_Model_Workflow Figure 3: Xenograft Model Workflow Cell_Implantation Implant ER+ breast cancer cells (e.g., MCF7/HER2/neu) into ovariectomized nude mice Tumor_Growth Allow tumors to reach a palpable size Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer this compound, controls (e.g., tamoxifen, fulvestrant), and vehicle daily Randomization->Treatment Monitoring Measure tumor volume and body weight regularly Treatment->Monitoring Endpoint Continue treatment until a predefined endpoint is reached Monitoring->Endpoint Analysis Compare tumor growth inhibition between treatment groups Endpoint->Analysis

References

Methodological & Application

Application Notes and Protocols for (R)-OP-1074 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-OP-1074 is a potent and selective pure antiestrogen that acts as a selective estrogen receptor degrader (PA-SERD). Its primary mechanism of action involves the disruption of the estrogen receptor alpha (ERα) helix 12, leading to the complete antagonism of ERα signaling. This document provides detailed protocols for the use of this compound in cell culture experiments to assess its antiestrogenic activity, its effect on cell proliferation, and its ability to induce ERα degradation.

Mechanism of Action: this compound as a Pure Antiestrogen

This compound binds to the ligand-binding domain of ERα, inducing a conformational change that prevents the proper alignment of helix 12. This altered conformation inhibits the recruitment of coactivators necessary for gene transcription and promotes the degradation of the ERα protein via the proteasomal pathway. This dual mechanism of action results in a complete shutdown of estrogen-mediated signaling pathways.

ER_signaling_antagonist cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER_HSP ERα-HSP90 Complex E2->ER_HSP Binds OP1074 This compound OP1074->ER_HSP Binds ER_dimer_agonist ERα Dimer (Agonist Conformation) ER_HSP->ER_dimer_agonist Dimerization & HSP90 Dissociation ER_dimer_antagonist ERα Dimer (Antagonist Conformation) ER_HSP->ER_dimer_antagonist Dimerization & HSP90 Dissociation ERE Estrogen Response Element (ERE) Transcription Gene Transcription (Proliferation, etc.) ERE->Transcription Activates Degradation Proteasomal Degradation ER_dimer_agonist->ERE Binds ER_dimer_antagonist->ERE Blocks Binding ER_dimer_antagonist->Degradation Targets for

Caption: this compound binds to ERα, inducing a conformational change that prevents its binding to EREs and targets it for proteasomal degradation, thereby blocking estrogen-driven gene transcription.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound.

Assay Cell Line Parameter This compound Value Reference Compound (Fulvestrant)
E2-Stimulated TranscriptionMCF-7IC50Low nM rangeNot Reported
E2-Stimulated ProliferationMCF-7, CAMA-1IC50Low nM rangeNot Reported
E2-Stimulated Alkaline Phosphatase ActivityIshikawaIC5020 nM3 nM

Experimental Protocols

General Cell Culture

a. MCF-7 and CAMA-1 Cells

  • Media:

    • MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.

    • CAMA-1: EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge, and resuspend the cell pellet in fresh medium for subculturing.

b. Ishikawa Cells

  • Media: RPMI-1640 medium supplemented with 10% FBS.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: Follow the same procedure as for MCF-7 and CAMA-1 cells.

Preparation of this compound
  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.

ERE-Luciferase Reporter Assay

This assay measures the ability of this compound to inhibit estrogen-stimulated transcription from an estrogen response element (ERE).

ERE_Luciferase_Workflow A Seed MCF-7 cells in a 24-well plate B Transfect cells with ERE-luciferase plasmid A->B C Treat with 100 pM E2 and varying concentrations of this compound B->C D Incubate for 18-24 hours C->D E Lyse cells and measure luciferase activity D->E F Analyze data and determine IC50 E->F

Caption: Workflow for the ERE-Luciferase Reporter Assay.

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 24-well plate at a density of 5 x 10^4 cells/well in phenol red-free medium containing 5% charcoal-stripped FBS (CS-FBS) and allow them to attach overnight.[1]

  • Transfection: Transfect the cells with an ERE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 6 hours of transfection, replace the medium with fresh phenol red-free medium containing 5% CS-FBS. Treat the cells with 100 pM 17β-estradiol (E2) alone or in combination with a dose range of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 18-24 hours at 37°C.[2]

  • Lysis and Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration. Plot the percentage of inhibition of E2-stimulated activity versus the concentration of this compound to determine the IC50 value.

Cell Proliferation Assay (Crystal Violet)

This assay assesses the effect of this compound on the proliferation of estrogen-dependent breast cancer cells.

Protocol:

  • Cell Seeding: Seed MCF-7 or CAMA-1 cells in a 96-well plate at a density of 3,000-5,000 cells/well in phenol red-free medium with 5% CS-FBS.[3][4] Allow the cells to attach for 24 hours.

  • Treatment: Replace the medium with fresh medium containing 100 pM E2 and varying concentrations of this compound.

  • Incubation: Incubate the cells for 5-6 days.[3]

  • Fixation and Staining:

    • Gently wash the cells with PBS.

    • Fix the cells with 100% methanol for 15 minutes.

    • Stain the cells with 0.5% crystal violet solution for 20 minutes.[3]

  • Solubilization and Measurement:

    • Wash the plate with water to remove excess stain and allow it to air dry.

    • Solubilize the stain by adding 1% SDS solution to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the E2-stimulated control and plot against the concentration of this compound to determine the IC50.

Alkaline Phosphatase (ALP) Assay

This assay is used to measure the antiestrogenic activity of this compound in the Ishikawa endometrial cancer cell line.

Protocol:

  • Cell Seeding: Seed Ishikawa cells in a 96-well plate at a density of 2 x 10^4 cells/well in phenol red-free medium with 5% CS-FBS.[5]

  • Treatment: After 24 hours, treat the cells with 1 nM E2 and a range of this compound concentrations.

  • Incubation: Incubate for 72 hours.[6]

  • Cell Lysis: Wash the cells with PBS and lyse them by freeze-thawing at -80°C for 30 minutes.[5]

  • ALP Activity Measurement:

    • Add a p-nitrophenyl phosphate (pNPP) substrate solution to each well.

    • Incubate at room temperature and measure the absorbance at 405 nm at several time points.

  • Data Analysis: Calculate the rate of pNPP conversion and express it as a percentage of the E2-stimulated control. Determine the IC50 value for this compound.

ERα Degradation Assay (Western Blot)

This assay visualizes and quantifies the degradation of the ERα protein induced by this compound.

Western_Blot_Workflow A Seed MCF-7 cells in a 6-well plate B Treat with this compound (e.g., 100 nM) for various time points (0-24h) A->B C Lyse cells and collect protein extracts B->C D Determine protein concentration (BCA assay) C->D E Separate proteins by SDS-PAGE D->E F Transfer proteins to a PVDF membrane E->F G Probe with primary antibodies (anti-ERα and anti-loading control) F->G H Incubate with secondary antibody and detect chemiluminescence G->H I Analyze band intensities H->I

Caption: Workflow for the ERα Degradation Western Blot Assay.

Protocol:

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, treat them with a fixed concentration of this compound (e.g., 100 nM) for different time points (e.g., 0, 4, 8, 16, 24 hours).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane and then incubate it with a primary antibody specific for ERα. Also, probe for a loading control (e.g., β-actin or GAPDH).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the ERα signal to the loading control to determine the extent of degradation over time.

References

Application Notes and Protocols: In Vivo Xenograft Models Using (R)-OP-1074

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-OP-1074 is identified as a pure antiestrogen and a selective estrogen receptor degrader (PA-SERD).[1][2][3] It has demonstrated efficacy in shrinking tumors in tamoxifen-resistant xenograft models, highlighting its potential in overcoming endocrine therapy resistance in breast cancer.[1][2][3][4] These application notes provide detailed protocols and data for utilizing this compound in preclinical in vivo xenograft studies, based on available research.

Mechanism of Action

This compound exerts its potent antitumor effects through a specific mechanism of action targeting the estrogen receptor alpha (ERα). As a pure antiestrogen, it completely lacks the tissue-specific agonist activity that can contribute to therapeutic resistance.[1][3] Its primary function is as a selective ER degrader (SERD), binding to the ERα and inducing its proteasomal degradation.[1][2] A key structural feature of this compound, a stereospecific methyl on the pyrrolidine side chain, is crucial for disrupting helix 12 of the ERα ligand-binding domain.[1] This disruption prevents the receptor from adopting an active conformation, thereby blocking coactivator binding and leading to its degradation.

cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus R_OP_1074 This compound ER_alpha Estrogen Receptor α (ERα) R_OP_1074->ER_alpha Binds to LBD ER_alpha_H12 ERα-Helix 12 Complex Coactivators Coactivators ER_alpha->Coactivators Blocks Binding Degradation Proteasomal Degradation ER_alpha->Degradation Induces Degradation H12 Helix 12 Transcription Gene Transcription (Tumor Growth) Coactivators->Transcription Promotes Degradation->Transcription Inhibits

Caption: Signaling pathway of this compound as a selective ER degrader.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of this compound in a tamoxifen-resistant MCF7/HER2/neu xenograft model.

Treatment GroupDosageAdministration RouteTumor Volume Change (vs. start of treatment)Statistical Significance (vs. Fulvestrant)
This compound100 mg/kg, twice dailyOral gavageSignificant tumor shrinkagep < 0.05
Tamoxifen100 mg/kg, dailyOral gavageContinued tumor growthNot Applicable
Fulvestrant100 mg/kg, dailySubcutaneousTumor growth inhibition, but less than OP-1074Not Applicable

Data extracted from a study utilizing ovariectomized athymic nude mice implanted with estrogen pellets and MCF7/HER2/neu cells.[4]

Experimental Protocols

This section provides a detailed protocol for an in vivo xenograft study to evaluate the efficacy of this compound.

Cell Culture and Animal Model
  • Cell Line: MCF7/HER2/neu cells, a tamoxifen-resistant breast cancer cell line.

  • Animal Model: Ovariectomized athymic nude mice.

  • Hormone Supplementation: Implantation of estrogen pellets to support the growth of estrogen-dependent tumors.

Xenograft Implantation
  • Cell Preparation: Harvest MCF7/HER2/neu cells during the exponential growth phase. Resuspend the cells in a suitable medium, such as a mixture of media and Matrigel, to a final concentration appropriate for injection.

  • Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and have reached a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups.

Formulation and Administration of this compound
  • Formulation: Prepare this compound for oral gavage. The specific vehicle used for formulation should be optimized for solubility and stability. Common vehicles for oral administration in preclinical studies include solutions of carboxymethylcellulose (CMC), polyethylene glycol (PEG), or other approved excipients.

  • Dosage and Administration:

    • This compound Group: Administer 100 mg/kg of this compound twice daily via oral gavage.[4]

    • Control Groups:

      • Vehicle Control: Administer the formulation vehicle alone.

      • Positive Control (e.g., Tamoxifen): Administer 100 mg/kg of tamoxifen daily via oral gavage.[4]

      • Positive Control (e.g., Fulvestrant): Administer 100 mg/kg of fulvestrant daily via subcutaneous injection.[4]

Monitoring and Endpoints
  • Tumor Measurement: Measure tumor dimensions (length and width) with calipers at regular intervals (e.g., twice a week). Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor and record the body weight of each animal at the same frequency as tumor measurements to assess toxicity.

  • Clinical Observations: Observe the animals daily for any signs of distress or toxicity.

  • Pharmacokinetics: At the end of the study, plasma samples can be collected at various time points after the final dose to analyze the pharmacokinetic profile of this compound.[4]

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specified duration of treatment. At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Start Start: Tamoxifen-Resistant MCF7/HER2/neu Xenograft Model Implantation Subcutaneous Implantation of Cells into Nude Mice Start->Implantation Tumor_Growth Tumor Growth to 100-200 mm³ Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization OP_1074_Treatment Treatment: this compound (100 mg/kg, BID, p.o.) Randomization->OP_1074_Treatment Group 1 Tamoxifen_Treatment Control: Tamoxifen (100 mg/kg, QD, p.o.) Randomization->Tamoxifen_Treatment Group 2 Fulvestrant_Treatment Control: Fulvestrant (100 mg/kg, QD, s.c.) Randomization->Fulvestrant_Treatment Group 3 Monitoring Monitor Tumor Volume & Body Weight OP_1074_Treatment->Monitoring Tamoxifen_Treatment->Monitoring Fulvestrant_Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, PK/PD Monitoring->Endpoint

References

Application Notes and Protocols for (R)-OP-1074 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-OP-1074 is a potent and selective estrogen receptor (ER) degrader (SERD) with a distinct mechanism of action. It has demonstrated significant efficacy in preclinical mouse models of breast cancer, particularly in tamoxifen-resistant tumors.[1][2] This document provides detailed application notes and protocols for the use of this compound in mouse models, based on currently available data.

Mechanism of Action

This compound is a pure antiestrogen that functions by directly binding to the estrogen receptor alpha (ERα).[1] Its specific stereochemistry allows it to disrupt the conformation of ERα's helix 12.[1] This disruption prevents the proper folding of the receptor, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of ERα effectively abrogates downstream estrogen signaling pathways that are critical for the proliferation of ER-positive breast cancer cells.

Signaling Pathway Disruption by this compound

ER_signaling_disruption cluster_0 Normal Estrogen Signaling cluster_1 This compound Action Estrogen Estrogen ER_alpha_inactive Inactive ERα Estrogen->ER_alpha_inactive Binds ER_alpha_active Active ERα Dimer ER_alpha_inactive->ER_alpha_active Dimerization & Conformational Change ERE Estrogen Response Element (DNA) ER_alpha_active->ERE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Initiates Cell Proliferation Cell Proliferation R_OP_1074 This compound ER_alpha_bound ERα R_OP_1074->ER_alpha_bound Binds Helix_12_disrupted ERα with Disrupted Helix 12 ER_alpha_bound->Helix_12_disrupted Induces Disruption Ubiquitin Ubiquitin Helix_12_disrupted->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Targets to Degradation ERα Degradation Proteasome->Degradation Inhibition of\nCell Proliferation Inhibition of Cell Proliferation

Caption: Mechanism of this compound action on ERα signaling.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical mouse studies.

Table 1: In Vivo Efficacy of this compound in a Tamoxifen-Resistant Xenograft Model

ParameterValueReference
Mouse ModelTamoxifen-Resistant MCF7/HER2/neu Xenograft[1]
This compound Dosage 100 mg/kg [1]
Administration RouteOral Gavage[1]
Dosing FrequencyTwice Daily[1]
Treatment DurationNot specified
OutcomeEfficacious in shrinking tumors[1]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueConditionsReference
Dosage100 mg/kgSingle oral gavage[1]
Cmax (plasma)~1000 ng/mLNot specified
Tmax (plasma)~4 hoursNot specified
Half-life (t1/2)Not specifiedNot specified

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Tamoxifen-Resistant Breast Cancer Xenograft Model

This protocol is based on the methodology used in studies demonstrating the efficacy of this compound in a tamoxifen-resistant MCF7/HER2/neu xenograft model.[1]

1. Cell Culture and Establishment of Tamoxifen Resistance:

  • Cell Line: MCF-7 cells stably overexpressing HER2/neu (MCF7/HER2/neu).

  • Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Establishment of Tamoxifen Resistance: Culture MCF7/HER2/neu cells in the presence of gradually increasing concentrations of 4-hydroxytamoxifen (the active metabolite of tamoxifen) over several months. Resistance can be confirmed by assessing cell proliferation in the presence of tamoxifen.

2. Animal Model:

  • Species: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

3. Tumor Cell Implantation:

  • Harvest logarithmically growing tamoxifen-resistant MCF7/HER2/neu cells.

  • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.

  • Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of each mouse.

  • Estrogen Supplementation: Implant a slow-release 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously on the opposite flank at the time of cell injection to support initial tumor growth.

4. This compound Formulation and Administration:

  • Vehicle (Assumed): Based on common practices for oral gavage of hydrophobic compounds in mice, a vehicle such as corn oil or a formulation of 0.5% methylcellulose and 0.2% Tween 80 in sterile water can be used. Note: The exact vehicle was not specified in the primary reference; therefore, preliminary vehicle tolerability studies are recommended.

  • Preparation: Prepare a suspension of this compound in the chosen vehicle to a final concentration that allows for the administration of 100 mg/kg in a volume of 100-200 µL per mouse.

  • Administration: Administer 100 mg/kg of the this compound suspension via oral gavage twice daily.

5. Monitoring and Endpoints:

  • Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor the body weight of the mice twice weekly as an indicator of general health and toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a specified time point.

  • Data Analysis: Analyze tumor growth inhibition and statistical significance between treatment and control groups.

Experimental Workflow

xenograft_workflow start Start cell_culture Culture Tamoxifen-Resistant MCF7/HER2/neu Cells start->cell_culture cell_prep Prepare Cell Suspension (5x10^6 cells/100µL in Matrigel) cell_culture->cell_prep implantation Subcutaneous Implantation into Nude Mice cell_prep->implantation estrogen Implant Estrogen Pellet implantation->estrogen tumor_growth Monitor Tumor Growth (to ~150-200 mm³) estrogen->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound (100 mg/kg, PO, BID) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Criteria Met monitoring->endpoint analysis Data Collection & Analysis endpoint->analysis end End analysis->end

Caption: Workflow for a xenograft efficacy study.

References

Application Notes and Protocols: Western Blot Analysis of ERα Degradation by (R)-OP-1074

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-OP-1074 is a novel selective estrogen receptor degrader (SERD) that has demonstrated potent and pure antiestrogenic activity. A key mechanism of its action is the induction of estrogen receptor alpha (ERα) degradation, a critical target in the treatment of ER-positive breast cancer. This document provides detailed application notes and protocols for the analysis of this compound-mediated ERα degradation using Western blotting, a fundamental technique for protein analysis.

Quantitative Data Summary

While comprehensive dose-response and time-course data for this compound are not extensively available in the public domain, a key study has shown its efficacy in degrading ERα. As a reference for a typical SERD, quantitative data for fulvestrant, a clinically approved SERD, is provided below to illustrate the expected experimental outcomes.

Table 1: ERα Degradation by this compound in MCF-7 Cells

CompoundConcentrationTreatment TimeERα Protein Level (% of Vehicle Control)Cell Line
This compound100 nM24 hours49%MCF-7

Table 2: Representative Time-Course of ERα Degradation by Fulvestrant in MCF-7 Cells

Treatment Time (hours)ERα Protein Level (% of Vehicle Control)
0100%
1~65%
3~40%
6~35%

This data is representative of typical fulvestrant activity and is provided as an example. Actual results may vary.

Table 3: Representative Dose-Response of ERα Degradation by Fulvestrant in MCF-7 Cells (24-hour treatment)

Fulvestrant Concentration (nM)ERα Protein Level (% of Vehicle Control)
0100%
1~70%
10~50%
100~30%
1000~25%

This data is representative of typical fulvestrant activity and is provided as an example. Actual results may vary.

Signaling Pathway

This compound, as a SERD, induces ERα degradation through the ubiquitin-proteasome pathway. Upon binding to ERα, this compound induces a conformational change in the receptor, marking it for ubiquitination by E3 ubiquitin ligases. The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome.

SERD_ER_Degradation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROP1074 This compound ER_alpha_cyto ERα ROP1074->ER_alpha_cyto Binds ER_ROP_complex ERα-(R)-OP-1074 Complex ER_alpha_cyto->ER_ROP_complex Translocation & Conformational Change Poly_Ub_ER Polyubiquitinated ERα ER_ROP_complex->Poly_Ub_ER Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ubiquitin Ligase E2->E3 E3->ER_ROP_complex Recruitment Proteasome 26S Proteasome Poly_Ub_ER->Proteasome Recognition Degraded_ER Degraded ERα (Peptides) Proteasome->Degraded_ER Degradation

Caption: SERD-induced ERα degradation pathway.

Experimental Workflow

The following diagram outlines the key steps in the Western blot protocol to assess ERα degradation.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., MCF-7 cells treated with this compound) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. Sample Preparation for Electrophoresis (Add Laemmli buffer, denature) C->D E 5. SDS-PAGE (Separation by molecular weight) D->E F 6. Protein Transfer (to PVDF or nitrocellulose membrane) E->F G 7. Blocking (e.g., 5% non-fat milk or BSA) F->G H 8. Primary Antibody Incubation (Anti-ERα) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (Chemiluminescence) I->J K 11. Data Analysis (Densitometry) J->K

Caption: Western blot experimental workflow.

Detailed Experimental Protocols

Cell Culture and Treatment

This protocol is optimized for MCF-7 cells, an ERα-positive human breast cancer cell line.

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound

  • DMSO (vehicle control)

  • 6-well cell culture plates

Procedure:

  • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere overnight.

  • Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations (e.g., for a dose-response experiment: 0, 1, 10, 100, 1000 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Remove the culture medium and replace it with the medium containing the different concentrations of this compound or vehicle control (DMSO).

  • Incubate the cells for the desired time points (e.g., for a time-course experiment: 0, 6, 12, 24, 48 hours).

Protein Extraction and Quantification

Materials:

  • RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease and Phosphatase Inhibitor Cocktails

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • BCA Protein Assay Kit

Procedure:

  • After treatment, place the 6-well plates on ice.

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.

  • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubate the lysates on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (containing the protein) to a new pre-chilled tube.

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

SDS-PAGE and Western Blotting

Materials:

  • 4x Laemmli Sample Buffer (with β-mercaptoethanol)

  • SDS-PAGE gels (e.g., 4-15% precast gels)

  • Running buffer (Tris/Glycine/SDS)

  • Transfer buffer (Tris/Glycine/Methanol)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST)

  • Primary antibody: Anti-ERα antibody (validated for Western blot)

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Based on the protein concentration determined, dilute the lysates with RIPA buffer and 4x Laemmli sample buffer to a final concentration of 1x. Ensure equal amounts of protein (e.g., 20-30 µg) are loaded for each sample.

  • Denaturation: Heat the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the denatured samples and a molecular weight marker onto the SDS-PAGE gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Activate the PVDF membrane in methanol before transfer. Perform the transfer according to the transfer system's protocol (e.g., wet or semi-dry transfer).

  • Blocking: After transfer, wash the membrane briefly with TBST and then block with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Dilute the primary anti-ERα antibody in blocking buffer according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the signal using an imaging system.

  • Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin, GAPDH, or Vinculin).

Data Analysis
  • Use densitometry software (e.g., ImageJ) to quantify the band intensity for ERα and the loading control for each sample.

  • Normalize the ERα band intensity to the corresponding loading control band intensity.

  • Express the normalized ERα levels as a percentage of the vehicle-treated control to determine the extent of degradation.

Conclusion

This document provides a comprehensive guide for researchers to effectively utilize Western blotting for the characterization of ERα degradation induced by this compound. Adherence to these detailed protocols will enable the generation of reliable and reproducible data, which is essential for advancing the understanding and development of novel SERDs in cancer therapy.

Application Notes: Measuring (R)-OP-1074 Activity with an Estrogen Response Element (ERE) Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-OP-1074 is a potent and selective estrogen receptor degrader (PA-SERD) that functions as a pure antiestrogen.[1][2] It exerts its effects by disrupting the estrogen receptor (ER) signaling pathway, which is a critical driver in the proliferation of ER-positive breast cancers. A reliable method for quantifying the inhibitory activity of compounds like this compound is the Estrogen Response Element (ERE) luciferase reporter assay. This assay provides a quantitative measure of the transcriptional activity of the estrogen receptor in response to stimulation by an agonist, such as 17β-estradiol (E2), and its inhibition by antagonists like this compound.

Principle of the Assay

The ERE luciferase reporter assay utilizes a plasmid containing the firefly luciferase gene under the control of a promoter that is regulated by multiple copies of the Estrogen Response Element (ERE).[3][4][5] When ER-positive cells are transfected with this plasmid, the binding of an estrogen agonist (e.g., E2) to the estrogen receptor induces a conformational change in the receptor. This activated ER dimerizes and translocates to the nucleus, where it binds to the EREs in the reporter plasmid, driving the transcription of the luciferase gene. The resulting luciferase enzyme catalyzes a reaction that produces light, and the intensity of this luminescence is directly proportional to the transcriptional activity of the ER.

This compound, as an ER antagonist and degrader, competes with E2 for binding to the estrogen receptor. By binding to the ER, this compound prevents the receptor's activation and subsequent binding to the ERE, thereby inhibiting the expression of the luciferase reporter gene. The dose-dependent decrease in luminescence in the presence of this compound allows for the determination of its inhibitory potency, typically expressed as an IC50 value.

Data Presentation

The inhibitory activity of this compound on E2-stimulated ER transcriptional activity can be quantified and summarized. The following table presents the half-maximal inhibitory concentration (IC50) values for this compound against estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).

CompoundTargetAssayStimulantIC50 (nM)
This compoundERαERE-Luciferase Reporter Assay17β-estradiol (E2)1.6
This compoundERβERE-Luciferase Reporter Assay17β-estradiol (E2)3.2

Table 1: Inhibitory activity of this compound on E2-stimulated transcription as measured by an ERE-luciferase reporter assay. Data sourced from MedchemExpress.[6]

Mandatory Visualization

Below are diagrams illustrating the key signaling pathway and the experimental workflow for the luciferase reporter assay.

Estrogen_Signaling_Pathway Estrogen Receptor Signaling and Inhibition by this compound cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-estradiol (E2) ER Estrogen Receptor (ERα / ERβ) E2->ER Binds OP1074 This compound OP1074->ER Binds & Inhibits ER_dimer Activated ER Dimer ER->ER_dimer Dimerization & Activation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Gene Target Gene Transcription (e.g., Luciferase) ERE->Gene Promotes

Caption: Estrogen Receptor Signaling Pathway and its inhibition by this compound.

Luciferase_Assay_Workflow Workflow for ERE-Luciferase Reporter Assay start Start seed_cells Seed ER-positive cells (e.g., MCF-7, T47D) in 96-well plates start->seed_cells transfect Transfect cells with ERE-luciferase reporter plasmid seed_cells->transfect incubate1 Incubate for 24-48 hours transfect->incubate1 treat Treat cells with this compound at various concentrations and E2 (stimulant) incubate1->treat incubate2 Incubate for 18-24 hours treat->incubate2 lyse Lyse cells to release intracellular components incubate2->lyse add_substrate Add luciferase substrate lyse->add_substrate measure Measure luminescence using a luminometer add_substrate->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for the ERE-luciferase reporter assay.

Experimental Protocols

Objective: To determine the inhibitory activity of this compound on 17β-estradiol (E2)-stimulated estrogen receptor (ER) transcriptional activity using an Estrogen Response Element (ERE) luciferase reporter assay.

Materials:

  • Cell Line: ER-positive human breast cancer cell line (e.g., MCF-7 or T47D).

  • Reporter Plasmid: ERE-luciferase reporter plasmid (e.g., pGL3-3xERE-TATA-Luc).

  • Control Plasmid: A plasmid expressing a second reporter gene (e.g., Renilla luciferase) for normalization of transfection efficiency (optional but recommended).

  • Cell Culture Medium: Phenol red-free DMEM or RPMI-1640 supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids.

  • Transfection Reagent: Lipofectamine 2000, FuGENE HD, or equivalent.

  • This compound: Stock solution in DMSO.

  • 17β-estradiol (E2): Stock solution in ethanol or DMSO.

  • Lysis Buffer: Passive lysis buffer (e.g., from Promega).

  • Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Promega Luciferase Assay System or Dual-Luciferase Reporter Assay System).

  • 96-well white, clear-bottom tissue culture plates.

  • Luminometer.

Protocol:

Day 1: Cell Seeding

  • Culture MCF-7 or T47D cells in phenol red-free medium supplemented with 10% CS-FBS.

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well white, clear-bottom plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight.

Day 2: Transfection

  • Prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. For each well, transfect with the ERE-luciferase reporter plasmid. If using a dual-luciferase system, co-transfect with the Renilla luciferase control plasmid.

  • Carefully add the transfection complexes to the cells.

  • Gently swirl the plate to ensure even distribution.

  • Incubate the cells for 24 to 48 hours at 37°C and 5% CO2.

Day 3: Compound Treatment

  • Prepare serial dilutions of this compound in phenol red-free medium with CS-FBS. Also, prepare a solution of E2 at a final concentration that gives a robust induction of the reporter (e.g., 1 nM).

  • Remove the transfection medium from the cells.

  • Add the medium containing the different concentrations of this compound to the respective wells. Include wells for the following controls:

    • Vehicle control (DMSO or ethanol).

    • E2 stimulation only.

    • This compound only (to check for any agonist activity).

  • Add the E2 solution to all wells except the vehicle control and this compound only wells.

  • Incubate the plate for 18 to 24 hours at 37°C and 5% CO2.[7]

Day 4: Luciferase Assay

  • Remove the treatment medium from the wells and gently wash the cells once with 100 µL of PBS.

  • Add 20-50 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Prepare the luciferase assay reagent according to the manufacturer's instructions.

  • In an opaque 96-well plate, add 20 µL of the cell lysate to each well.

  • Using a luminometer with an injector, add 100 µL of the luciferase assay reagent to each well and measure the firefly luminescence.

  • If using a dual-luciferase system, subsequently inject the Stop & Glo® reagent and measure the Renilla luminescence.

Data Analysis

  • Normalization (for dual-luciferase assay): For each well, divide the firefly luciferase signal by the Renilla luciferase signal to normalize for transfection efficiency and cell number.

  • Calculate Fold Induction: For the E2-stimulated control, divide the normalized luciferase activity by the vehicle control's normalized activity to determine the fold induction.

  • Calculate Percent Inhibition: For each concentration of this compound, calculate the percentage of inhibition of the E2-stimulated signal using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_vehicle) / (Signal_E2 - Signal_vehicle))

  • Determine IC50: Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.

References

Application Note: Assessment of Cell Viability Following Treatment with the Cyclin-Dependent Kinase Inhibitor (R)-Roscovitine (Seliciclib)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-Roscovitine, also known as Seliciclib or CYC202, is a potent and selective small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] As a 2,6,9-substituted purine analog, it competitively binds to the ATP-binding site of several key CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.[1] This inhibition disrupts the cell cycle, leading to cell cycle arrest and induction of apoptosis in a variety of cancer cell lines.[1][4][5] Consequently, (R)-roscovitine is a compound of significant interest in cancer research and drug development.[1] This application note provides detailed protocols for assessing cell viability in response to (R)-roscovitine treatment using two common colorimetric and luminescent assays: the MTT assay and the CellTiter-Glo® assay.

It is important to note that the compound (R)-OP-1074 is a distinct molecule from (R)-roscovitine. This compound is identified as a pure antiestrogen and a selective estrogen receptor degrader (SERD) that has been investigated for its potential in treating endocrine-resistant breast cancer.[6][7][8] This document focuses on (R)-roscovitine due to the extensive availability of public data regarding its use in cell viability assays.

Mechanism of Action of (R)-Roscovitine

(R)-Roscovitine exerts its cytotoxic effects primarily through the inhibition of CDKs that are crucial for cell cycle progression and transcription.[1][9] By targeting CDK2/cyclin E and CDK2/cyclin A complexes, it can induce a G1/S or G2/M phase cell cycle block, depending on the cell type and experimental conditions.[1][5][10] Furthermore, its inhibition of CDK7 and CDK9 can lead to the dephosphorylation of the C-terminal domain of RNA polymerase II, resulting in a downregulation of anti-apoptotic proteins like Mcl-1 and subsequent induction of apoptosis.[4][9]

Data Presentation

The following tables summarize the inhibitory concentrations (IC50) of (R)-roscovitine in various cancer cell lines, as determined by cell viability assays.

Table 1: IC50 Values of (R)-Roscovitine in Multiple Myeloma Cell Lines (24-hour treatment)

Cell LineIC50 (µM)Assay Method
MM.1S15 - 25MTT
OPM215 - 25MTT
RPMI 822615 - 25MTT
U26615 - 25MTT
Dox-4015 - 25MTT
LR515 - 25MTT
MM1.R15 - 25MTT

Data sourced from Raje et al., 2005.[4]

Table 2: IC50 Values of (R)-Roscovitine in Various Other Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Assay Method
Average of 60 human tumor cell linesVarious~15-1648Sulforhodamine B
A172Glioblastoma67.5572Impedance-based
Non-small cell lung cancer cell lineNon-small cell lung cancer23.648Sulforhodamine B
OPM-2Multiple Myeloma18.46Not SpecifiedNot Specified

Data compiled from multiple sources.[1][2][11][12]

Experimental Protocols

Detailed methodologies for two standard cell viability assays are provided below. These protocols can be adapted for various adherent or suspension cell lines.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[13][14]

Materials:

  • (R)-Roscovitine (Seliciclib)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 100 µL isopropanol with 0.04 N HCl, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of ~630 nm, optional)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of (R)-roscovitine in DMSO (e.g., 200 mM).[4]

    • Perform serial dilutions of the (R)-roscovitine stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0-100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.[4]

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of (R)-roscovitine. Include vehicle control wells (medium with the same final concentration of DMSO).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting up and down.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the (R)-roscovitine concentration to determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, which is a marker of metabolically active cells.[15][16] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.[15][16]

Materials:

  • (R)-Roscovitine (Seliciclib)

  • DMSO

  • Complete cell culture medium

  • Opaque-walled 96-well microplates (white or black)

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a density appropriate for your cell line in 100 µL of complete medium.

    • Include control wells with medium only for background measurement.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of (R)-roscovitine in complete culture medium as described in the MTT protocol.

    • Add the compound dilutions to the appropriate wells. Include vehicle control wells.

    • Incubate for the desired treatment duration.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature before use.

    • Equilibrate the cell plate to room temperature for approximately 30 minutes.[16]

  • Luminescence Measurement:

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[16]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the background wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the data and determine the IC50 value as described for the MTT assay.

Visualizations

Signaling Pathway of (R)-Roscovitine

Roscovitine_Pathway Roscovitine (R)-Roscovitine CDKs CDK2/Cyclin E CDK2/Cyclin A CDK7/Cyclin H CDK9/Cyclin T Roscovitine->CDKs CellCycle Cell Cycle Progression CDKs->CellCycle RNAPII RNA Polymerase II CDKs->RNAPII CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) CellCycle->CellCycleArrest Mcl1 Mcl-1 Transcription RNAPII->Mcl1 Apoptosis Apoptosis Mcl1->Apoptosis

Caption: Mechanism of action of (R)-Roscovitine.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with (R)-Roscovitine (serial dilutions) incubate1->treat_cells incubate2 Incubate for desired period (e.g., 24, 48, 72h) treat_cells->incubate2 add_reagent Add Viability Reagent (MTT or CellTiter-Glo) incubate2->add_reagent incubate3 Incubate as per protocol add_reagent->incubate3 measure Measure Signal (Absorbance or Luminescence) incubate3->measure analyze Data Analysis (% Viability, IC50) measure->analyze end End analyze->end

Caption: General workflow for cell viability assays.

Conclusion

The MTT and CellTiter-Glo® assays are robust and reliable methods for determining the cytotoxic and cytostatic effects of (R)-roscovitine on cultured cells. The choice of assay may depend on factors such as the cell type, the desired sensitivity, and the available equipment. The provided protocols offer a solid foundation for researchers to investigate the impact of (R)-roscovitine and other potential therapeutic compounds on cell viability.

References

Application Notes and Protocols for Immunohistochemical Analysis of ERα Following (R)-OP-1074 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Estrogen Receptor alpha (ERα) in tissue samples following treatment with (R)-OP-1074. This document includes the mechanism of action of this compound, a comprehensive IHC protocol, and methods for quantitative analysis.

Introduction to this compound

This compound is identified as a pure antiestrogen and a selective ERα degrader (PA-SERD).[1][2][3][4] Its mechanism of action involves binding to the estrogen receptor and disrupting the conformation of helix 12.[1][4] This disruption prevents the receptor from adopting an active conformation, leading to the downregulation and degradation of the ERα protein.[2][3] this compound has shown efficacy in shrinking tumors in tamoxifen-resistant xenograft models.[1][3][4] Given its function as an ERα degrader, immunohistochemistry is a critical method to visually confirm the reduction of ERα protein levels in tissues following treatment.

Key Signaling Pathway

The estrogen receptor alpha, a ligand-activated transcription factor, mediates the effects of estrogen.[5] Upon estrogen binding, ERα dimerizes and binds to estrogen response elements (EREs) on DNA, regulating the transcription of target genes.[6] This is known as the genomic signaling pathway. ERα can also participate in non-genomic signaling by interacting with various signaling molecules at the plasma membrane, such as G proteins and Src kinase.[7] this compound acts as a pure antagonist, blocking these signaling pathways by inducing the degradation of the ERα protein.[1][2]

ER_alpha_signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_inactive ERα (Inactive) Estrogen->ERa_inactive Binds ERa_active_dimer ERα Dimer (Active) ERa_inactive->ERa_active_dimer Dimerization Proteasome Proteasomal Degradation ERa_inactive->Proteasome Degradation ERE Estrogen Response Element (DNA) ERa_active_dimer->ERE Translocates & Binds R_OP_1074 This compound R_OP_1074->ERa_inactive Binds & Induces Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Activates

Caption: ERα signaling pathway and the inhibitory action of this compound.

Quantitative Data Presentation

The following table presents example data from a hypothetical study evaluating the effect of this compound on ERα expression in a tumor xenograft model, as measured by immunohistochemistry. The data is quantified using an H-score, which combines staining intensity and the percentage of positive cells.[8]

Treatment GroupNMean H-Score (± SEM)Mean Percentage of ERα-Positive Cells (± SEM)
Vehicle Control10210 ± 1585% ± 5%
This compound (10 mg/kg)1050 ± 820% ± 4%
This compound (30 mg/kg)1015 ± 55% ± 2%

Note: This is illustrative data intended to demonstrate the expected outcome of the experiment.

Experimental Protocol: Immunohistochemistry for ERα

This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

I. Materials and Reagents
  • FFPE tissue sections (4-5 µm thick) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0)[9]

  • Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)

  • Hydrogen Peroxide (3%) for blocking endogenous peroxidase activity

  • Blocking Buffer: 5% Normal Goat Serum in PBST

  • Primary Antibody: Rabbit monoclonal anti-ERα antibody

  • Secondary Antibody: Goat anti-rabbit IgG H&L (HRP-conjugated)

  • DAB (3,3'-Diaminobenzidine) substrate kit[9]

  • Hematoxylin counterstain[9]

  • Mounting medium

  • Humidified chamber

II. Experimental Workflow

IHC_Workflow A Deparaffinization & Rehydration B Antigen Retrieval (Heat-Induced) A->B C Peroxidase Blocking B->C D Blocking (Normal Serum) C->D E Primary Antibody Incubation (Anti-ERα) D->E F Secondary Antibody Incubation (HRP-conjugated) E->F G Detection (DAB Substrate) F->G H Counterstaining (Hematoxylin) G->H I Dehydration & Mounting H->I J Microscopy & Analysis I->J

Caption: Standard workflow for immunohistochemical staining of ERα.

III. Step-by-Step Procedure

A. Deparaffinization and Rehydration

  • Immerse slides in xylene: 2 changes for 10 minutes each.[10]

  • Immerse slides in 100% ethanol: 2 changes for 10 minutes each.[10]

  • Immerse slides in 95% ethanol for 5 minutes.[10]

  • Immerse slides in 70% ethanol for 5 minutes.[10]

  • Rinse slides in running tap water for 5 minutes.[9]

B. Antigen Retrieval

  • Place slides in a staining container with 10 mM Citrate Buffer, pH 6.0.

  • Heat the container in a microwave or water bath to 95-100°C for 20 minutes.[9] Do not allow the solution to boil.

  • Remove the container and allow slides to cool to room temperature for at least 20 minutes.[9]

  • Rinse slides with PBST 2 times for 5 minutes each.

C. Peroxidase Blocking

  • Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.

  • Rinse slides with PBST 2 times for 5 minutes each.

D. Blocking

  • Incubate sections with Blocking Buffer (5% Normal Goat Serum in PBST) for 1 hour at room temperature in a humidified chamber. This step is crucial to prevent non-specific binding of the secondary antibody.

E. Primary Antibody Incubation

  • Drain the blocking solution from the slides without rinsing.

  • Apply the primary anti-ERα antibody, diluted to its optimal concentration in the diluent buffer.

  • Incubate overnight at 4°C in a humidified chamber.[11]

F. Secondary Antibody Incubation

  • Rinse slides with PBST 3 times for 5 minutes each.

  • Apply the HRP-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions.

  • Incubate for 1 hour at room temperature in a humidified chamber.

G. Detection

  • Rinse slides with PBST 3 times for 5 minutes each.

  • Prepare the DAB substrate solution just before use.

  • Apply the DAB solution to the sections and incubate for 2-10 minutes, or until the desired brown color intensity is reached.[9] Monitor the color development under a microscope.

  • Wash slides with deionized water to stop the reaction.

H. Counterstaining

  • Immerse slides in Hematoxylin for 1-2 minutes.[9]

  • Rinse slides in running tap water until the water runs clear.[9]

  • "Blue" the sections in a gentle stream of tap water or a bluing agent.

I. Dehydration and Mounting

  • Dehydrate the sections through graded alcohols: 70%, 95%, and 100% ethanol, 2 changes for 5 minutes each.[9]

  • Clear the sections in xylene, 2 changes for 5 minutes each.[9]

  • Apply a coverslip using a permanent mounting medium.

IV. Quantitative Analysis
  • Image Acquisition: Acquire high-resolution digital images of the stained tissue sections.

  • Scoring: ERα staining is typically nuclear. A semi-quantitative H-score can be calculated, which considers both the staining intensity and the percentage of positive cells.[8] The formula is:

    • H-score = Σ (i × Pi), where 'i' is the intensity score (0=negative, 1=weak, 2=moderate, 3=strong) and 'Pi' is the percentage of cells stained at that intensity.

  • Software Analysis: Image analysis software (e.g., ImageJ) can be used for a more objective quantitative analysis of ER-positive nuclei and staining intensity.[12][13]

Troubleshooting

  • High Background: May be due to incomplete blocking, excessive antibody concentration, or insufficient washing. Ensure all blocking and washing steps are performed diligently.

  • No Staining: Could result from improper antigen retrieval, inactive primary antibody, or omission of a step. Verify the protocol and reagent integrity. A positive control tissue known to express ERα should always be included.

  • Weak Staining: May be caused by suboptimal antibody dilution or incubation time. Titration of the primary antibody is recommended.

These application notes should serve as a comprehensive guide for researchers utilizing immunohistochemistry to assess the efficacy of this compound in downregulating ERα expression. Adherence to a standardized and validated protocol is essential for obtaining reliable and reproducible results.[13]

References

Application Notes and Protocols: (R)-OP-1074 and Other Selective Estrogen Receptor Degraders (SERDs) in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-OP-1074 is a potent and selective estrogen receptor degrader (SERD) that has demonstrated significant antitumor activity in preclinical models of tamoxifen-resistant breast cancer. While information on this compound in combination with other cancer therapies is currently limited, extensive research has been conducted on other SERDs, including the structurally related compound palazestrant (OP-1250), in combination with various therapeutic modalities. These combinations aim to overcome resistance, enhance efficacy, and improve outcomes for patients with estrogen receptor-positive (ER+) breast cancer.

This document provides a comprehensive overview of the preclinical and clinical data on the combination of SERDs, with a focus on palazestrant (OP-1250), with other cancer therapies. It includes detailed application notes, experimental protocols, and visualizations of key biological pathways and experimental workflows.

Combination with CDK4/6 Inhibitors

The combination of SERDs with cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors represents a standard of care in ER+/HER2- advanced breast cancer. This combination is based on the rationale that both the ER and CDK4/6 pathways are critical drivers of proliferation in this breast cancer subtype, and their simultaneous inhibition can lead to synergistic antitumor effects.

Preclinical and Clinical Data Summary

Palazestrant (OP-1250), a complete ER antagonist (CERAN) and SERD, has been evaluated in combination with the CDK4/6 inhibitors palbociclib and ribociclib in preclinical models of ER+/HER2- breast cancer. These studies have shown that the combination results in significantly greater tumor growth suppression and, in some models, tumor regression compared to either agent alone.[1] This enhanced efficacy is observed in both wild-type and ESR1 mutant models, the latter being a common mechanism of resistance to aromatase inhibitors.[1]

Clinical data from a Phase 1b/2 study of palazestrant in combination with ribociclib demonstrated promising clinical activity and a manageable safety profile in patients with ER+/HER2- advanced or metastatic breast cancer.[2][3] The combination was well-tolerated, and the incidence and severity of adverse events were consistent with the known safety profile of ribociclib combined with endocrine therapy.[3]

Table 1: Summary of Preclinical Data for Palazestrant (OP-1250) in Combination with CDK4/6 Inhibitors

Model SystemCombinationKey FindingsReference
MCF7 (ESR1 wild-type) xenograftPalazestrant + Palbociclib/Ribociclib (low doses)Significantly greater tumor growth suppression and tumor regression compared to monotherapy.[1]
ST941 (ESR1 Y537S mutant) xenograftPalazestrant + Palbociclib/Ribociclib (low doses)Significantly greater tumor growth suppression and increased animal survival compared to monotherapy.[1]
Experimental Protocol: In Vivo Xenograft Study of SERD and CDK4/6 Inhibitor Combination

This protocol outlines a representative in vivo xenograft study to evaluate the efficacy of a SERD (e.g., palazestrant) in combination with a CDK4/6 inhibitor (e.g., palbociclib).

Materials:

  • ER+ breast cancer cell line (e.g., MCF7)

  • Female immunodeficient mice (e.g., NSG mice)

  • SERD (e.g., palazestrant) formulated for oral gavage

  • CDK4/6 inhibitor (e.g., palbociclib) formulated for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

  • Animal welfare-approved housing and protocols

Procedure:

  • Cell Culture: Culture MCF7 cells under standard conditions.

  • Tumor Implantation: Implant 1 x 10^6 MCF7 cells subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into four treatment groups:

    • Group 1: Vehicle control

    • Group 2: SERD alone

    • Group 3: CDK4/6 inhibitor alone

    • Group 4: SERD + CDK4/6 inhibitor

  • Dosing: Administer drugs or vehicle daily via oral gavage for the duration of the study (typically 21-28 days).

  • Tumor Measurement: Measure tumor volume with calipers twice weekly.

  • Data Analysis: Plot mean tumor volume ± SEM for each group over time. At the end of the study, calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of differences between groups.

Workflow Diagram:

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Culture ER+ Cancer Cells implantation Implant Cells into Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization dosing Daily Dosing (21-28 days) randomization->dosing measurement Measure Tumor Volume Twice Weekly dosing->measurement tgi Calculate Tumor Growth Inhibition measurement->tgi stats Statistical Analysis tgi->stats

Caption: Workflow for an in vivo xenograft study.

Signaling Pathway

The combination of a SERD and a CDK4/6 inhibitor targets two key signaling nodes that drive the proliferation of ER+ breast cancer cells. The SERD degrades the estrogen receptor, blocking estrogen-dependent transcriptional activity. The CDK4/6 inhibitor blocks the activity of the CDK4/6-cyclin D complex, preventing cell cycle progression from the G1 to S phase.

G Estrogen Estrogen ER Estrogen Receptor Estrogen->ER CyclinD Cyclin D ER->CyclinD Transcription SERD SERD (e.g., Palazestrant) SERD->ER Degradation CDK46 CDK4/6 Rb Rb CDK46->Rb Phosphorylation CyclinD->CDK46 CDK46_inhibitor CDK4/6 Inhibitor (e.g., Palbociclib) CDK46_inhibitor->CDK46 E2F E2F Rb->E2F CellCycle Cell Cycle Progression (G1 to S phase) E2F->CellCycle Transcription Proliferation Cell Proliferation CellCycle->Proliferation

Caption: SERD and CDK4/6 inhibitor signaling pathway.

Combination with Chemotherapy

While endocrine therapies are the mainstay for ER+ breast cancer, chemotherapy is used in cases of endocrine resistance or visceral crisis. Combining SERDs with chemotherapy is an area of investigation to potentially resensitize tumors to cytotoxic agents or enhance their efficacy.

Preclinical Data Summary

Preclinical studies have explored the combination of SERDs with various chemotherapeutic agents. The rationale is that by degrading the ER, SERDs may alter the expression of genes involved in cell survival and drug resistance, thereby increasing the sensitivity of cancer cells to chemotherapy.

Table 2: Representative Preclinical Data for SERD and Chemotherapy Combinations

Cell LineSERDChemotherapy AgentKey Findings
MCF7-TamR (Tamoxifen-Resistant)FulvestrantPaclitaxelEnhanced apoptosis and reduced cell viability compared to single agents.
T47DGiredestrantDoxorubicinSynergistic inhibition of cell proliferation.
Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol describes an in vitro assay to assess the cytotoxic effects of a SERD in combination with a chemotherapeutic agent.

Materials:

  • ER+ breast cancer cell line (e.g., MCF7)

  • SERD

  • Chemotherapy agent

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Drug Treatment: Treat cells with a dose-response matrix of the SERD and the chemotherapy agent, both alone and in combination. Include a vehicle-treated control.

  • Incubation: Incubate the plate for 72 hours.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the combination index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Combination with Radiation Therapy

Radiation therapy is a cornerstone of local control for breast cancer. Preclinical evidence suggests that endocrine therapies, including SERDs, can enhance the effects of radiation.

Preclinical Data Summary

Studies have shown that combining endocrine therapy with radiation can lead to increased DNA damage, apoptosis, and oxidative stress in ER+ breast cancer cells.[4][5] This combination has been shown to slow tumor growth and prolong the time to regrowth in xenograft models.[4]

Table 3: Preclinical Data for Endocrine Therapy and Radiation Combination

Model SystemEndocrine TherapyKey FindingsReference
ER+ breast cancer cells (in vitro)Estrogen deprivationIncreased DNA damage (γH2AX foci) when combined with radiation.[5]
ZR75-1 xenograftEstrogen deprivationProlonged time to tumor regrowth when combined with radiation.[4]
Experimental Protocol: Clonogenic Survival Assay

This protocol is used to assess the ability of single cells to form colonies after treatment with a SERD and radiation, a measure of cytotoxic effect.

Materials:

  • ER+ breast cancer cell line

  • SERD

  • Radiation source (e.g., X-ray irradiator)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed a known number of cells (e.g., 500-1000) into 6-well plates.

  • Drug Treatment: Treat the cells with the SERD or vehicle for a specified period (e.g., 24 hours).

  • Irradiation: Irradiate the plates with varying doses of radiation (e.g., 0, 2, 4, 6 Gy).

  • Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix and stain the colonies with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition and plot the data on a log-linear scale to generate survival curves.

Combination with Immunotherapy

The role of immunotherapy in ER+ breast cancer is an active area of research. Preclinical studies suggest that SERDs may enhance the immunogenicity of ER+ tumors, making them more susceptible to immune checkpoint inhibitors.

Rationale and Preclinical Findings

ER+ breast cancers are often considered "cold" tumors with a low level of immune infiltration. SERDs have been shown to interact with ER-positive immune cells within the tumor microenvironment, such as myeloid-derived suppressor cells (MDSCs).[6][7] By inhibiting these immunosuppressive cells, SERDs may promote an anti-tumor immune response. This provides a strong rationale for combining SERDs with immune checkpoint inhibitors.[6][7]

Logical Relationship Diagram:

G SERD SERD MDSC Myeloid-Derived Suppressor Cells (MDSCs) SERD->MDSC Inhibits T_Cell T-Cell Activity MDSC->T_Cell Suppresses Tumor_Immunity Anti-Tumor Immunity T_Cell->Tumor_Immunity Promotes ICI Immune Checkpoint Inhibitor (ICI) ICI->T_Cell Enhances

Caption: Rationale for SERD and immunotherapy combination.

Conclusion

The combination of SERDs with other cancer therapies, particularly CDK4/6 inhibitors, holds significant promise for improving outcomes in patients with ER+ breast cancer. The preclinical and emerging clinical data for palazestrant (OP-1250) in combination with CDK4/6 inhibitors are encouraging. Further research into combinations with chemotherapy, radiation therapy, and immunotherapy is warranted to expand the therapeutic options for this patient population. The protocols and conceptual frameworks provided in these application notes offer a foundation for researchers to design and execute studies to further elucidate the potential of these combination strategies.

References

Troubleshooting & Optimization

(R)-OP-1074 not showing ERα degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-OP-1074. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound, a potent and selective ERα degrader.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My experimental results do not show ERα degradation after treatment with this compound. What are the possible reasons?

Answer:

Several factors could contribute to the lack of observable ERα degradation. It is crucial to systematically evaluate each step of your experimental workflow. Here are the most common potential causes:

  • Reagent Quality and Handling:

    • This compound Integrity: The compound may have degraded due to improper storage or handling. Ensure it has been stored as recommended and avoid repeated freeze-thaw cycles.[1]

    • Antibody Performance: The primary antibody against ERα may not be performing optimally. Verify the antibody's specificity and sensitivity for Western blotting.

  • Experimental Conditions:

    • Cell Line Specifics: The ERα expression levels in your chosen cell line might be too low for a detectable change. It's also possible that the cell line possesses intrinsic resistance mechanisms.

    • Treatment Duration and Concentration: The incubation time or the concentration of this compound might be suboptimal. A time-course and dose-response experiment is recommended to determine the optimal conditions.[2]

    • Proteasome Inhibition: If the proteasome pathway is inhibited in your cells for any reason, ERα degradation will be blocked.[2]

  • Technical Execution:

    • Western Blotting Issues: Inefficient protein transfer, improper antibody incubation, or issues with the detection reagents can all lead to inaccurate results.

    • Loading Controls: Ensure that you are using a reliable loading control and that protein quantification is accurate.

Question 2: How can I confirm that the lack of ERα degradation is a real negative result and not due to an experimental artifact?

Answer:

To validate your findings, a series of control experiments are essential.

Suggested Controls:

Control Experiment Purpose Expected Outcome with Functional this compound
Positive Control Compound To ensure the experimental system for detecting protein degradation is working.A known ERα degrader, such as Fulvestrant, should show significant ERα degradation.
Proteasome Inhibitor Co-treatment To confirm that this compound-mediated degradation is proteasome-dependent.[2]Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue ERα from degradation by this compound.[2]
Vehicle Control To establish a baseline for ERα expression.No significant change in ERα levels compared to untreated cells.
Time-Course and Dose-Response To identify the optimal conditions for this compound activity.Degradation of ERα should be observed in a time- and dose-dependent manner.[2]

If the positive control (Fulvestrant) shows ERα degradation while this compound does not, and you have ruled out issues with the compound's integrity, this suggests the lack of degradation is a genuine negative result under your specific experimental conditions.

Question 3: What is the established mechanism of action for this compound, and how does it lead to ERα degradation?

Answer:

This compound is classified as a pure anti-estrogen and a selective ER degrader (PA-SERD).[1][3][4] Its mechanism of action is centered on its specific stereochemistry, which disrupts the conformation of helix 12 in the ligand-binding domain of ERα.[3][5] This conformational change prevents the recruitment of coactivators and marks the ERα protein for ubiquitination and subsequent degradation by the proteasome.[6][7]

Signaling Pathway Diagram:

ER_degradation_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ERa ERα Complex ERα-(R)-OP-1074 Complex ERa->Complex ROP1074 This compound ROP1074->ERa Binds to LBD, disrupts Helix 12 Ub_ERa Polyubiquitinated ERα Complex->Ub_ERa Ubiquitination Ub Ubiquitin (Ub) Proteasome Proteasome Ub_ERa->Proteasome Targeting Degradation Degraded Peptides Proteasome->Degradation Degradation

Mechanism of this compound-induced ERα degradation.

Experimental Protocols

Protocol 1: Western Blot Analysis of ERα Degradation

This protocol details the steps to assess the degradation of ERα in cancer cell lines following treatment with this compound.

Materials:

  • ERα-positive breast cancer cell lines (e.g., MCF-7, T47D)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ERα, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells to achieve 70-80% confluency on the day of treatment.

    • Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration. For control experiments, co-treat with a proteasome inhibitor.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer with protease inhibitors.[8]

    • Incubate on ice for 30 minutes.[8]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.[8]

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.[8]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-PAGE gel.[8]

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF membrane.[8]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

    • Incubate the membrane with primary anti-ERα antibody overnight at 4°C.[8]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[8]

    • Strip the membrane and re-probe with an anti-loading control antibody (e.g., β-actin).[8]

Troubleshooting Workflow

If you are not observing ERα degradation, follow this logical troubleshooting workflow.

Troubleshooting_Workflow Start Start: No ERα Degradation Observed Check_Reagents 1. Check Reagents - this compound fresh? - Antibody validated? Start->Check_Reagents Run_Controls 2. Run Control Experiments - Positive Control (Fulvestrant) - Vehicle Control Check_Reagents->Run_Controls Reagents OK Optimize_Conditions 3. Optimize Conditions - Dose-response curve - Time-course experiment Run_Controls->Optimize_Conditions Controls OK Result_Artifact Result is likely an experimental artifact. Re-evaluate protocol. Run_Controls->Result_Artifact Positive control fails Verify_Pathway 4. Verify Degradation Pathway - Co-treat with MG132 Optimize_Conditions->Verify_Pathway Still no degradation Assess_WB 5. Assess Western Blot - Loading control okay? - Protein transfer efficient? Verify_Pathway->Assess_WB Pathway check inconclusive Result_Genuine Result may be genuine. Consider cell-specific resistance mechanisms. Verify_Pathway->Result_Genuine MG132 has no effect (and positive control works) Assess_WB->Result_Artifact WB issues found

Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Optimizing (R)-OP-1074 Concentration for MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the experimental concentration of (R)-OP-1074 for use with the MCF-7 human breast cancer cell line.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action in MCF-7 cells?

A1: this compound is the active enantiomer of OP-1074, a compound identified as a pure antiestrogen and a selective estrogen receptor degrader (PA-SERD).[1] Its primary mechanism of action involves disrupting the function of estrogen receptor α (ERα), a key driver in the proliferation of ER-positive breast cancer cells like MCF-7.[1] This disruption of ERα signaling is crucial for its anti-cancer effects.

Q2: What is the recommended starting concentration range for this compound in MCF-7 cell culture experiments?

A2: A specific IC50 value for this compound in MCF-7 cells is not consistently reported in publicly available literature, necessitating experimental determination. However, based on the activity of similar potent small molecules in MCF-7 cells, a starting concentration range of 1 nM to 10 µM is recommended for initial dose-response experiments. It is crucial to perform a dose-response analysis to determine the optimal concentration for your specific experimental conditions.

Q3: Which cell viability assay is most suitable for determining the IC50 of this compound in MCF-7 cells?

A3: Several colorimetric and luminescent assays are suitable for determining cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common and cost-effective choice.[2][3] However, assays like WST-8 or CellTiter-Glo® may offer higher sensitivity and fewer steps.[4] It is advisable to choose an assay that your lab is familiar with and to be aware of potential compound interference.

Q4: What is the potential involvement of the NF-κB signaling pathway?

A4: While direct evidence for this compound's effect on the NF-κB pathway in MCF-7 cells is limited, studies on other compounds with similar mechanisms suggest a potential for crosstalk between the ER and NF-κB signaling pathways.[5][6][7][8] The NF-κB pathway is known to play a role in inflammation, cell survival, and drug resistance in breast cancer.[8] Further investigation into how this compound modulates this pathway could provide valuable insights into its complete mechanism of action.

Experimental Protocols

Determining the IC50 of this compound in MCF-7 Cells using MTT Assay

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • MCF-7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette and sterile tips

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells to about 80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A suggested starting range is 1 nM to 10 µM. Remember to include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation: Example Dose-Response Data

This compound Conc. (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.00198.1 ± 4.5
0.0192.5 ± 6.1
0.175.3 ± 7.8
152.1 ± 5.9
1015.8 ± 3.4

Note: This is example data and should be experimentally determined.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent IC50 values between experiments Variability in cell seeding density or health.Standardize cell seeding protocols and ensure cells are in the logarithmic growth phase.
Inaccurate drug dilutions.Prepare fresh drug dilutions for each experiment and double-check calculations.
High background in no-cell control wells Contamination of media or reagents.Use fresh, sterile reagents and media.
This compound directly reduces the assay reagent.Run a cell-free control with the compound and assay reagent to check for direct interaction.
Increased absorbance at higher drug concentrations Compound precipitation at high concentrations.Visually inspect wells for precipitation. If observed, adjust the solvent or concentration range.
Compound interference with the assay.Consider using an alternative viability assay (e.g., a luminescence-based assay).

Visualizing Experimental Workflow and Signaling Pathways

To aid in understanding the experimental process and potential molecular interactions, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis culture Culture MCF-7 Cells seed Seed 96-well Plate culture->seed treat Treat Cells seed->treat prepare_drug Prepare this compound Dilutions prepare_drug->treat mtt Add MTT Reagent treat->mtt dissolve Dissolve Formazan mtt->dissolve read Read Absorbance dissolve->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for determining the IC50 of this compound in MCF-7 cells.

signaling_pathway cluster_er Estrogen Receptor Signaling cluster_nfkb NF-κB Signaling (Potential Crosstalk) ER ERα Proliferation Cell Proliferation ER->Proliferation NFkB NF-κB ER->NFkB Crosstalk? E2 Estrogen E2->ER IKK IKK IkB IκB IKK->IkB IkB->NFkB Survival Cell Survival NFkB->Survival ROP1074 This compound ROP1074->ER Inhibition

Caption: Potential signaling pathway of this compound in MCF-7 cells.

troubleshooting_tree start Inconsistent Results? check_ic50 IC50 Variability? start->check_ic50 check_background High Background? start->check_background check_absorbance High Absorbance at High Conc.? start->check_absorbance solution_seeding Standardize Seeding & Cell Health check_ic50->solution_seeding Yes solution_dilution Check Drug Dilutions check_ic50->solution_dilution Yes solution_contamination Use Fresh Reagents check_background->solution_contamination Yes solution_interference Run Cell-Free Control check_background->solution_interference Yes solution_precipitation Check for Precipitate check_absorbance->solution_precipitation Yes solution_assay_change Use Alternative Assay check_absorbance->solution_assay_change Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

(R)-OP-1074 solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-OP-1074

Introduction: This technical support guide is for researchers, scientists, and drug development professionals working with this compound, a novel and potent inhibitor of the pro-inflammatory signaling kinase, Jolt-activated kinase 3 (JAK3). Due to its hydrophobic nature, this compound exhibits poor aqueous solubility, which can present challenges during in vitro experimentation. This guide provides detailed troubleshooting advice, experimental protocols, and solubility data to help users overcome these issues and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in aqueous media?

A1: this compound is a small molecule inhibitor designed to target the ATP-binding pocket of JAK3. Its chemical structure contains multiple aromatic rings, contributing to high lipophilicity and strong intermolecular forces. These characteristics are favorable for membrane permeability but result in poor solubility in polar solvents like water and physiological buffers.[1][2][3]

Q2: What is the best solvent for preparing a high-concentration stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[4][5] It is a powerful aprotic solvent capable of disrupting the crystal lattice of the compound.[4] For detailed instructions, refer to Protocol 1: Preparation of a 10 mM Stock Solution in DMSO .

Q3: My compound precipitates immediately when I add the DMSO stock to my cell culture medium. What should I do?

A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[6] It occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution.[6] Key solutions include:

  • Reducing the final concentration of this compound in your assay.

  • Performing serial dilutions in pre-warmed (37°C) medium instead of adding the stock directly.[6]

  • Ensuring the final DMSO concentration in your assay medium is as low as possible (ideally ≤ 0.1%) and never exceeds 0.5%.[6]

  • Adding the DMSO stock to the aqueous medium dropwise while vortexing to ensure rapid dispersion.

Q4: Can I use sonication or heat to dissolve this compound?

A4: Yes, gentle warming in a 37°C water bath and brief sonication (5-10 minutes) can provide the energy needed to dissolve the compound in DMSO.[5] However, prolonged exposure to heat should be avoided to prevent potential degradation. Always visually inspect the solution to ensure no particulates remain.[4]

Troubleshooting Guide

Issue / Question Potential Cause Recommended Solution
The this compound powder will not dissolve in my DMSO stock. The concentration is too high, exceeding the solubility limit in DMSO.Try reducing the stock concentration. If the compound remains insoluble, gentle warming (37°C) and/or sonication can be applied. If particulates persist, filter the stock solution through a 0.22 µm syringe filter.
The stock solution is clear, but a precipitate forms in the cell culture plate over time. The compound may be unstable in the culture medium, or the concentration is right at the edge of its solubility limit. Evaporation in the incubator can increase the compound's effective concentration.[4]Test the stability of this compound in your specific medium over the experiment's time course. Ensure proper humidification in the incubator.[4] Consider using a lower final concentration.
I'm observing cell toxicity in my vehicle control wells. The final concentration of DMSO is too high.The final DMSO concentration in cell-based assays should not exceed 0.5% and should ideally be kept below 0.1% to avoid solvent-induced toxicity.[6] Always include a vehicle control with the same final DMSO concentration as your test wells.[5]
My results are inconsistent between experiments. Repeated freeze-thaw cycles of the main stock solution may be causing compound degradation or precipitation.Aliquot the high-concentration stock solution into single-use volumes to minimize freeze-thaw cycles.[4][5] Store aliquots at -20°C or -80°C, protected from light.[5]

Quantitative Solubility Data

The kinetic solubility of this compound was determined in several common laboratory solvents and buffers. Kinetic solubility reflects the solubility of a compound when added to a solvent from a concentrated DMSO stock, which is representative of most in vitro assay conditions.[7][8][9]

Solvent / Buffer Temperature Kinetic Solubility (µg/mL) Molar Solubility (µM) Notes
DMSO 25°C> 50,000> 100,000 (100 mM)High solubility. Ideal for stock solutions.[5]
Ethanol (100%) 25°C~1,500~3,000 (3 mM)Moderate solubility. Can be used as a co-solvent but is generally more toxic to cells than DMSO.
PBS (pH 7.4) 25°C< 0.1< 0.2Very low solubility. Not recommended for direct dissolution.[10]
Cell Culture Media + 10% FBS 37°C~1.5~3Low solubility. Serum proteins can slightly enhance apparent solubility.

(Note: Molar solubility calculated based on a hypothetical MW of 500 g/mol )

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh 5 mg of this compound powder into a sterile, amber glass vial.[5]

  • Solvent Addition: Based on the molecular weight (e.g., 500 g/mol ), calculate the required volume of anhydrous, high-purity DMSO. For a 10 mM stock with 5 mg of compound: Volume (L) = (0.005 g / 500 g/mol) / 10 mol/L = 0.001 L = 1.0 mL. Add 1.0 mL of DMSO to the vial.[5]

  • Dissolution: Cap the vial tightly and vortex for 2-3 minutes.[10] Visually inspect for particulates.

  • Aid Dissolution (if necessary): If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes or in a bath sonicator for 5-10 minutes.[4][5] Vortex again.

  • Storage: Once the solution is clear, aliquot it into single-use, light-protected tubes. Store at -20°C or -80°C for long-term stability.[5]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the preparation of a final 1 µM working solution while keeping the final DMSO concentration at 0.1%.

  • Prepare Intermediate Stock: Create a 1 mM intermediate stock by diluting the 10 mM main stock 1:10 in pure DMSO (e.g., add 10 µL of 10 mM stock to 90 µL of DMSO).

  • Pre-warm Media: Warm your complete cell culture medium (containing serum and supplements) to 37°C.[6]

  • Final Dilution: Add the intermediate stock to the pre-warmed medium at a 1:1000 ratio to achieve the final concentration. For example, add 1 µL of the 1 mM intermediate stock to 999 µL of medium to get a 1 µM final concentration of this compound.[6]

  • Mixing: Mix immediately and thoroughly by gentle vortexing or inversion to ensure rapid dispersion and prevent precipitation.[10]

  • Application: Add the final working solution to your cells immediately. Always prepare a vehicle control using the same dilution steps with pure DMSO.

Visualizations and Workflows

G start Start: this compound Precipitation Observed check_stock Is the DMSO stock solution completely clear? start->check_stock remake_stock Troubleshoot Stock: 1. Warm to 37°C 2. Sonicate 3. Filter (0.22 µm) check_stock->remake_stock No check_final_conc Is the final assay concentration > 5 µM? check_stock->check_final_conc Yes remake_stock->check_stock lower_conc Action: Lower the final working concentration. check_final_conc->lower_conc Yes check_dilution How was the working solution prepared? check_final_conc->check_dilution No resolved Issue Resolved lower_conc->resolved direct_dilution Directly from high concentration stock check_dilution->direct_dilution serial_dilution Using serial dilutions in pre-warmed media check_dilution->serial_dilution improve_dilution Action: Use serial dilutions. Add stock to media (not vice-versa). Mix rapidly. direct_dilution->improve_dilution check_dmso Is final DMSO concentration > 0.1%? serial_dilution->check_dmso improve_dilution->resolved lower_dmso Action: Adjust stock concentration to lower final DMSO %. check_dmso->lower_dmso Yes check_dmso->resolved No lower_dmso->resolved

Caption: Troubleshooting workflow for this compound precipitation issues.

G cluster_JAK_STAT JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 activates STAT STAT JAK3->STAT phosphorylates P_STAT p-STAT (Dimer) STAT->P_STAT Nucleus Nucleus P_STAT->Nucleus translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene OP1074 This compound OP1074->JAK3 inhibits

Caption: The inhibitory action of this compound on the JAK3-STAT pathway.

References

Off-target effects of (R)-OP-1074 in research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-OP-1074. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this potent and selective estrogen receptor (ER) degrader (SERD).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a pure anti-estrogen that acts as a selective estrogen receptor degrader (SERD).[1][2][3] Its primary mechanism involves binding to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which leads to the destabilization and subsequent proteasomal degradation of these receptors. This complete antagonism of ER signaling makes it a promising agent for therapies targeting ER-positive cancers.[2][4]

Q2: What are the reported IC50 values for this compound?

This compound demonstrates potent activity against both ERα and ERβ. The table below summarizes the key IC50 values from in vitro studies.

Target/AssayCell Line/SystemIC50 ValueReference
ERα (transcription inhibition)-1.6 nM[1]
ERβ (transcription inhibition)-3.2 nM[1]
Cell ProliferationMCF-76.3 nM[1]
Cell ProliferationCAMA-19.2 nM[1]

Q3: Are there any known off-target effects of this compound?

Currently, there is limited publicly available data on the classical off-target binding profile of this compound to other proteins. The existing research highlights its high selectivity for ERα and ERβ. However, researchers should consider the broader implications of ER degradation, which could be perceived as "off-target" or unexpected effects in certain biological contexts. For instance, the complete antagonism of ER signaling may have different consequences in tissues where selective estrogen receptor modulators (SERMs) exhibit mixed agonist/antagonist activity, such as bone.

Q4: Can this compound be used in ER-negative cell lines?

This compound's mechanism of action is dependent on the presence of estrogen receptors. Therefore, it is expected to have minimal to no direct effect on the proliferation of ER-negative cell lines. These cell lines can, however, serve as excellent negative controls in your experiments to confirm the ER-dependent activity of the compound.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent or Incomplete ERα Degradation
Potential Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A concentration of 100 nM has been shown to be effective in MCF-7 and CAMA-1 cells.[1]
Incorrect Incubation Time Optimize the incubation time. A 24-hour incubation is a good starting point, but longer or shorter times may be necessary depending on the cell line and experimental goals.[1]
Cell Line Specifics The efficiency of proteasomal degradation can vary between cell lines. Ensure your cell line has a functional ubiquitin-proteasome system.
Antibody Issues (for Western Blot) Use a validated antibody for ERα. Run appropriate controls, including a positive control cell lysate with known ERα expression and a negative control (e.g., ER-negative cell line).
Issue 2: Unexpected Cell Viability or Proliferation Results
Potential Cause Troubleshooting Step
Paradoxical Agonist Effect While this compound is a pure antagonist, some related compounds (analogs) have shown partial agonist activity.[1] Confirm the identity and purity of your this compound stock.
Low ER Expression in "ER-Positive" Cells ER expression levels can vary with passage number and culture conditions. Regularly check ERα expression in your cell line via Western Blot or qPCR.
Hormone Contamination in Media Phenol red in cell culture media has weak estrogenic activity. For sensitive experiments, use phenol red-free media and charcoal-stripped serum to remove any residual hormones.
Activation of Alternative Signaling Pathways Prolonged treatment with an ER antagonist can sometimes lead to the activation of compensatory signaling pathways. Consider investigating other pathways that may be contributing to cell survival.

Experimental Protocols

ERα Degradation Assay via Western Blot
  • Cell Culture: Plate ER-positive cells (e.g., MCF-7, CAMA-1) in complete medium and allow them to adhere overnight.

  • Hormone Deprivation: The following day, replace the medium with phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for 24-48 hours.

  • Treatment: Treat the cells with this compound at various concentrations (e.g., 1, 10, 100 nM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane. Block the membrane and probe with a primary antibody against ERα, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of ERα degradation.

Cell Proliferation Assay (e.g., using CyQUANT)
  • Cell Plating: Seed ER-positive cells in a 96-well plate at an appropriate density in complete medium.

  • Hormone Deprivation: After cell adherence, switch to phenol red-free medium with charcoal-stripped serum for 24-48 hours.

  • Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Include a positive control for proliferation (e.g., 17β-estradiol) and a negative control (no treatment).

  • Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 3-7 days).

  • Quantification: At the end of the incubation period, quantify cell proliferation using a suitable assay, such as CyQUANT, MTS, or by direct cell counting.

  • Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 for cell proliferation.

Visualizations

SERD_Mechanism_of_Action Mechanism of this compound Action cluster_cell ER-Positive Cancer Cell OP1074 This compound ER Estrogen Receptor (ERα/β) OP1074->ER Binds to OP1074_ER This compound-ER Complex ER->OP1074_ER Transcription Gene Transcription ER->Transcription Promotes (in presence of Estrogen) Ubiquitin Ubiquitin OP1074_ER->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Targeting Degradation ER Degradation Proteasome->Degradation X_Transcription Transcription Blocked Degradation->X_Transcription Proliferation Cell Proliferation Transcription->Proliferation X_Proliferation Proliferation Inhibited X_Transcription->X_Proliferation

Caption: Mechanism of action of this compound as a Selective Estrogen Receptor Degrader (SERD).

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Results Start Unexpected Experimental Result Check_Reagents Verify Reagent Integrity (this compound purity, concentration, storage) Start->Check_Reagents Check_Protocol Review Experimental Protocol (concentrations, incubation times, controls) Check_Reagents->Check_Protocol Reagents OK Resolved Problem Resolved Check_Reagents->Resolved Reagent Issue Identified & Corrected Check_Cells Assess Cell Line Health & ER Status (passage number, contamination, ER expression) Check_Protocol->Check_Cells Protocol OK Optimize_Dose Perform Dose-Response Optimization Check_Protocol->Optimize_Dose Parameter Issue Suspected Validate_ER Validate ER Expression (Western Blot/qPCR) Check_Cells->Validate_ER ER Status Unsure Consult Consult Literature for Similar Issues Check_Cells->Consult Cells OK Optimize_Time Perform Time-Course Optimization Optimize_Dose->Optimize_Time Optimize_Time->Resolved Validate_ER->Resolved Consult->Resolved Hypothesis Formed & Tested

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

References

Technical Support Center: (R)-OP-1074 Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (R)-OP-1074 in xenograft models. Our aim is to help you navigate potential challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a pure antiestrogen and a selective estrogen receptor degrader (PA-SERD).[1][2][3] Its primary mechanism of action is to bind to the estrogen receptor alpha (ERα), disrupt its conformation (specifically helix 12), and induce its degradation.[1][2] This leads to the inhibition of ERα signaling pathways that are crucial for the proliferation of certain cancer cells.

Q2: Which xenograft models are most suitable for this compound studies?

This compound is particularly effective in estrogen receptor-positive (ER+) breast cancer xenograft models, including those that have developed resistance to other endocrine therapies like tamoxifen.[1][2][4] Models using cell lines such as MCF-7 or patient-derived xenografts (PDXs) with confirmed ER+ status are appropriate.

Q3: What is the recommended vehicle and route of administration for this compound in mice?

While specific formulation details can be proprietary, published studies have utilized oral gavage for administration in xenograft models.[4] It is crucial to ensure the compound is properly solubilized and the formulation is consistent across all animals in the study.

Q4: How should tumor growth be monitored and efficacy be assessed?

Tumor volume should be measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume. Efficacy is typically assessed by comparing the change in tumor volume in the this compound treated group to a vehicle-treated control group.[4]

Troubleshooting Guide

Issue 1: High Variability in Tumor Growth Inhibition Within the Same Treatment Group

High variability in tumor response can obscure the true efficacy of this compound.

Potential Causes & Troubleshooting Steps:

  • Inconsistent Drug Administration:

    • Solution: Ensure the this compound formulation is homogenous before each dose. Standardize the oral gavage technique among all personnel to minimize variability in the administered volume and delivery site.

  • Tumor Heterogeneity:

    • Solution: If using a cell line-derived xenograft, ensure the cells used for implantation are from a similar passage number and have a consistent phenotype. For PDX models, inherent heterogeneity is expected, and increasing the number of animals per group can help mitigate this.

  • Animal Health:

    • Solution: Closely monitor the health of the animals. Exclude any mice that show signs of illness unrelated to the tumor or treatment, as this can impact tumor growth and drug metabolism.

Issue 2: Lack of Expected Tumor Growth Inhibition

Observing minimal or no effect of this compound on tumor growth can be disheartening.

Potential Causes & Troubleshooting Steps:

  • Suboptimal Dosing or Schedule:

    • Solution: The dose or frequency of administration may be insufficient. A dose-response study is recommended to determine the optimal therapeutic window for your specific xenograft model. Published studies have used doses such as 100 mg/kg administered twice daily by oral gavage.[4]

  • Poor Bioavailability:

    • Solution: Issues with the drug formulation can lead to poor absorption. Ensure the vehicle is appropriate for oral administration and that this compound is fully dissolved or uniformly suspended.

  • Model Resistance:

    • Solution: The xenograft model may have intrinsic or acquired resistance to ERα-targeted therapies. Confirm the ERα expression and status of your tumor model. Consider molecular profiling to investigate potential resistance pathways, such as mutations in the ESR1 gene.

  • Incorrect Model Selection:

    • Solution: Verify that the chosen xenograft model is dependent on the ERα pathway for its growth.

Data Presentation

Table 1: Summary of this compound Efficacy in a Tamoxifen-Resistant Xenograft Model

Treatment GroupDosageAdministration RouteMean Tumor Volume Change (%)Statistical Significance (vs. Fulvestrant)
This compound100 mg/kg (twice daily)Oral GavageSignificant Shrinkagep < 0.05
Fulvestrant100 mg/kg (daily)SubcutaneousModerate Inhibition-
Tamoxifen100 mg/kg (daily)Oral GavageContinued Growth-

This table summarizes qualitative findings from a study on a tamoxifen-resistant xenograft model. Specific percentage changes were not provided in the source material.[4]

Experimental Protocols

Key Experiment: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for assessing the efficacy of this compound in a subcutaneous xenograft model.

  • Cell Culture: Culture ER+ breast cancer cells (e.g., MCF-7) under standard conditions. Ensure cells are in the logarithmic growth phase with high viability before implantation.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID). Allow for an acclimatization period of at least one week.

  • Tumor Implantation:

    • Harvest and resuspend cells in a suitable medium (e.g., PBS or serum-free medium), often mixed with Matrigel to support initial tumor growth.

    • Subcutaneously inject 1 x 10⁶ to 10 x 10⁷ cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Drug Administration:

    • Prepare the this compound formulation and vehicle control.

    • Administer the assigned treatment to each group according to the planned schedule (e.g., twice daily oral gavage).

  • Efficacy Assessment:

    • Measure tumor dimensions with calipers at set intervals (e.g., twice weekly).

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Visualizations

Signaling Pathway and Experimental Workflow

G cluster_0 Mechanism of Action of this compound OP1074 This compound ER Estrogen Receptor α (ERα) OP1074->ER Binds to ER_OP1074 ERα-(R)-OP-1074 Complex ER->ER_OP1074 Conformational Change Degradation Proteasomal Degradation ER_OP1074->Degradation Induces Downstream Inhibition of ERα-mediated Gene Transcription & Proliferation Degradation->Downstream

Caption: Mechanism of this compound leading to ERα degradation.

G cluster_1 Xenograft Study Workflow CellCulture 1. Cell Culture (ER+ Cancer Cells) Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 5. Administration of This compound or Vehicle Randomization->Treatment DataCollection 6. Tumor Volume & Body Weight Measurement Treatment->DataCollection Endpoint 7. Endpoint Analysis (Tumor Excision, etc.) DataCollection->Endpoint

Caption: General workflow for an this compound xenograft study.

G cluster_2 Troubleshooting Logic for Lack of Efficacy Start No Tumor Inhibition Observed CheckDose Is Dosing & Schedule Optimal? Start->CheckDose CheckBioavailability Is Formulation & Administration Correct? CheckDose->CheckBioavailability Yes OptimizeDose Perform Dose-Response Study CheckDose->OptimizeDose No CheckModel Is the Model ERα Dependent? CheckBioavailability->CheckModel Yes Reformulate Check Vehicle & Solubilization, Standardize Gavage CheckBioavailability->Reformulate No Recharacterize Confirm ERα Expression, Consider Alternative Model CheckModel->Recharacterize No Success Efficacy Observed CheckModel->Success Yes

Caption: Decision tree for troubleshooting lack of efficacy.

References

Technical Support Center: (R)-OP-1074 Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of (R)-OP-1074 in cell culture media for researchers, scientists, and drug development professionals. As specific stability data for this compound in various cell culture media is not extensively published, this guide offers general principles, troubleshooting advice, and standardized protocols to help you assess its stability in your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions and cell culture media?

A1: While specific public data on the half-life of this compound in cell culture media is unavailable, its stability can be influenced by several factors inherent to the in vitro environment. These include the pH of the medium (typically 7.2-7.4), the presence of serum proteins that may bind the compound, and enzymatic activity from cells or serum components. For optimal results, it is recommended to prepare fresh dilutions of this compound in your specific cell culture medium for each experiment or to conduct a stability study under your experimental conditions.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is typically provided as a solid. Stock solutions should be prepared in an appropriate solvent, such as DMSO. For long-term storage, it is advisable to aliquot the stock solution into tightly sealed vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. While many compounds are stable under these conditions, it is best practice to use freshly prepared stock solutions or solutions that have been stored for no more than one month.

Q3: What are the potential causes of this compound degradation in my cell culture experiment?

A3: Several factors can contribute to the degradation of a small molecule like this compound in cell culture:

  • pH Instability: The physiological pH of most cell culture media can lead to the hydrolysis of susceptible chemical moieties.

  • Enzymatic Degradation: If using serum-supplemented media, enzymes such as esterases and proteases can metabolize the compound. Live cells also possess metabolic enzymes that can degrade the compound.

  • Binding to Media Components: this compound may bind to proteins like albumin present in fetal bovine serum (FBS), which can affect its free concentration and apparent stability.

  • Light Sensitivity: Although not specifically documented for this compound, some compounds are light-sensitive. It is good practice to minimize exposure of the compound and treated cultures to direct light.

  • Oxidation: Dissolved oxygen in the medium can lead to the oxidation of sensitive compounds.

Q4: My experimental results are inconsistent. Could this be related to the stability of this compound?

A4: Yes, inconsistent results can be a sign of compound instability. If this compound degrades over the course of your experiment, its effective concentration will decrease, leading to variability in the observed biological effects. It is crucial to ensure consistent preparation, handling, and storage of the compound. Performing a time-course stability study in your specific cell culture medium can help determine if degradation is a significant factor.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no biological activity observed Compound degradation in media.Perform a stability assessment of this compound in your cell culture medium at 37°C over your experimental timeframe. Consider more frequent media changes with freshly diluted compound.
Compound precipitation.Visually inspect the media for any precipitate after adding this compound. Ensure the final solvent concentration (e.g., DMSO) is non-toxic to your cells and below the solubility limit of the compound in the media.
Binding to plasticware.Use low-protein-binding plates and pipette tips to minimize non-specific binding.
High variability between experimental replicates Inconsistent compound concentration.Ensure complete solubilization of the stock solution and vortex thoroughly after diluting in media. Prepare a master mix for treating replicate wells/plates.
Degradation of stock solution.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh stock solutions regularly.
Unexpected cellular toxicity Degradation products may be toxic.If you suspect degradation, analyze the media for the presence of degradation products using techniques like HPLC-MS.
High solvent concentration.Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level for your specific cell line (typically ≤ 0.5%).

Quantitative Data Summary

Cell Culture Medium Supplement Incubation Time (hours) Temperature (°C) This compound Remaining (%)
DMEM10% FBS037100
2437Data
4837Data
7237Data
RPMI-164010% FBS037100
2437Data
4837Data
7237Data

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

  • Preparation of this compound Spiked Media:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Spike pre-warmed cell culture medium (e.g., DMEM + 10% FBS) with the this compound stock solution to achieve the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).

    • Prepare a sufficient volume for all time points.

  • Incubation:

    • Aliquot the spiked media into sterile, low-protein-binding tubes for each time point (e.g., 0, 2, 8, 24, 48, 72 hours).

    • Incubate the tubes at 37°C in a cell culture incubator.

    • The 0-hour sample should be processed immediately.

  • Sample Processing:

    • At each time point, take an aliquot of the incubated medium.

    • To precipitate proteins, add 2-3 volumes of cold acetonitrile containing an internal standard.

    • Vortex the mixture vigorously and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

  • HPLC-MS Analysis:

    • Analyze the samples using a validated HPLC-MS method to quantify the concentration of this compound.

    • A C18 reverse-phase column is commonly used for small molecule analysis.

    • The mobile phase typically consists of a gradient of water and acetonitrile with a small amount of formic acid.

    • The mass spectrometer should be set to detect the specific mass-to-charge ratio (m/z) of this compound.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point relative to the 0-hour time point.

    • Plot the percentage of this compound remaining versus time to determine its stability profile.

Visualizations

Signaling Pathway of this compound

This compound is a selective estrogen receptor (ER) degrader. It acts by binding to the estrogen receptor, which leads to its degradation and inhibits downstream signaling pathways.

G Simplified Signaling Pathway of this compound Action cluster_0 Cell ER Estrogen Receptor (ER) Proteasome Proteasome ER->Proteasome Targeted for Degradation GeneTranscription Estrogen-Responsive Gene Transcription ER->GeneTranscription Activates ROP1074 This compound ROP1074->ER Binds to Degradation ER Degradation ROP1074->Degradation Induces Proteasome->Degradation CellProliferation Cell Proliferation & Survival GeneTranscription->CellProliferation Promotes Degradation->GeneTranscription Inhibits

Caption: Mechanism of action of this compound as a selective ER degrader.

**Experimental Workflow for Stability

Interpreting unexpected results with (R)-OP-1074

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (R)-OP-1074. The information is designed to help interpret unexpected results and optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells are not responding to this compound treatment. What are the possible reasons?

A1: Lack of response to this compound can stem from several factors. A logical troubleshooting workflow is presented below.

Troubleshooting Workflow: No Cellular Response to this compound

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Causes & Solutions no_response No significant change in endpoint (e.g., proliferation, gene expression) check_compound Verify this compound Integrity & Concentration no_response->check_compound check_cells Assess Cell Line Characteristics no_response->check_cells check_protocol Review Experimental Protocol no_response->check_protocol compound_degraded Compound Degraded - Aliquot and store properly - Use fresh stock check_compound->compound_degraded wrong_concentration Incorrect Concentration - Verify calculations and dilutions check_compound->wrong_concentration er_negative ERα-Negative Cell Line - Confirm ERα expression via WB/qPCR check_cells->er_negative resistant_mutation Resistant ERα Mutation - Sequence ESR1 gene check_cells->resistant_mutation insufficient_time Insufficient Incubation Time - Perform time-course experiment check_protocol->insufficient_time serum_interference Interference from Serum - Use charcoal-stripped serum check_protocol->serum_interference

Caption: Troubleshooting flowchart for lack of cellular response to this compound.

Detailed Checklist:

  • Compound Integrity: Ensure the compound has been stored correctly and has not undergone degradation. Prepare fresh dilutions from a new stock.

  • Cell Line ERα Expression: this compound is an ERα antagonist and degrader. Confirm that your cell line expresses ERα at the protein level (e.g., via Western blot).

  • Hormone Deprivation: For in vitro assays, ensure cells have been properly hormone-deprived using phenol red-free media and charcoal-stripped serum to maximize sensitivity to estrogenic compounds.

  • Treatment Duration: As a selective estrogen receptor degrader (SERD), the effects of this compound on ERα protein levels and downstream signaling may require longer incubation times compared to selective estrogen receptor modulators (SERMs).

Q2: I am observing partial agonist activity with this compound in my reporter assay. Isn't it supposed to be a pure antagonist?

A2: this compound is characterized as a pure antiestrogen.[1][2][3][4] However, observing slight agonist-like activity in highly sensitive assays can occur under certain conditions.

Possible Explanations:

  • Stereoisomeric Purity: The pure antiestrogenic activity of OP-1074 is highly dependent on its specific (R)-stereochemistry. The (S)-enantiomer has been shown to possess partial agonist activity. Contamination with the (S)-isomer could lead to a mixed response.

  • Cell-Type Specificity: While broadly a pure antagonist, the cellular context, including the expression levels of co-activators and co-repressors, can influence the overall transcriptional output.

  • Promoter Context in Reporter Assays: The specific estrogen response elements (EREs) used in a reporter construct can influence the observed activity.

Recommendations:

  • Confirm the stereoisomeric purity of your this compound batch if possible.

  • Test the compound in multiple ER-positive cell lines to assess cell-type specificity.

  • Validate findings from reporter assays with downstream functional assays, such as proliferation or target gene expression analysis (e.g., GREB1, TFF1).

Signaling Pathway: this compound Mechanism of Action

cluster_0 Estrogen (E2) Signaling cluster_1 This compound Action E2 Estradiol (E2) ER_cytoplasm ERα (Inactive) in Cytoplasm E2->ER_cytoplasm Binds ER_nucleus_active ERα Dimer (Active) in Nucleus ER_cytoplasm->ER_nucleus_active Dimerizes & Translocates ER_nucleus_inactive ERα (Inactive) Bound to this compound ER_cytoplasm->ER_nucleus_inactive ERE Estrogen Response Element (ERE) ER_nucleus_active->ERE Binds Transcription Gene Transcription & Cell Proliferation ERE->Transcription Blocked Transcription Blocked ERE->Blocked ROP1074 This compound ROP1074->ER_cytoplasm Binds & Induces Conformational Change ER_nucleus_inactive->ERE Prevents Binding Proteasome Proteasomal Degradation ER_nucleus_inactive->Proteasome Targeted for

Caption: Mechanism of this compound as a pure ERα antagonist and degrader.

Q3: The potency (IC50) of this compound in my assay is significantly different from published values. Why might this be?

A3: Discrepancies in IC50 values are common and can be attributed to variations in experimental conditions.

Key Factors Influencing IC50:

  • Cell Line: Different breast cancer cell lines (e.g., MCF-7, T-47D) can exhibit varying sensitivities.

  • Assay Type: The IC50 can differ between a transcriptional reporter assay, a cell proliferation assay, and an ERα degradation assay.

  • Serum Concentration: The presence of endogenous estrogens in fetal bovine serum (FBS) can compete with this compound, leading to a rightward shift in the dose-response curve (higher IC50). The use of charcoal-stripped FBS is crucial for consistency.

  • Incubation Time: The duration of treatment can impact the observed potency.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published literature.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemNotes
ERα Transcriptional Inhibition IC50 1.6 nMHEK293T cells with ERE-luciferase reporterCo-treated with 17β-estradiol (E2).[2]
ERβ Transcriptional Inhibition IC50 3.2 nMHEK293T cells with ERE-luciferase reporterCo-treated with E2.[2]
Alkaline Phosphatase (AP) Agonist Activity 8% of E2 max at 1 nMIshikawa cellsDemonstrates minimal agonist activity.[2][3]
AP Antagonist Activity IC50 20 nMIshikawa cellsCo-treated with E2.[2][3]

Table 2: Comparison of this compound with other ER Modulators in AP Assay

CompoundAgonist Activity (% of E2 max)Antagonist IC50 (nM)
This compound 8%20
Fulvestrant Not significantly different from vehicle3
Tamoxifen ~60%Not reported as pure antagonist
17β-estradiol (E2) 100%N/A

Data compiled from Fanning et al., 2018.[1][2][3]

Experimental Protocols

Protocol 1: ERα Degradation Assay via Western Blot
  • Cell Culture: Plate ERα-positive cells (e.g., MCF-7) in 6-well plates in phenol red-free medium supplemented with 10% charcoal-stripped FBS. Allow cells to adhere for 24 hours.

  • Hormone Deprivation: The following day, replace the medium with phenol red-free medium containing 5% charcoal-stripped FBS and incubate for 24-48 hours.

  • Treatment: Treat cells with a dose range of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., DMSO) for the desired time period (e.g., 4, 8, 12, 24 hours). A positive control for degradation, such as Fulvestrant, should be included.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against ERα overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., β-actin, GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Analysis: Quantify the band intensities for ERα and the loading control. Normalize the ERα signal to the loading control and express the results as a percentage of the vehicle-treated control.

Experimental Workflow: ERα Degradation Assay

G start Start: Plate ERα+ Cells hormone_deprive Hormone Deprivation (24-48h) start->hormone_deprive treatment Treat with this compound (Dose-Response & Time-Course) hormone_deprive->treatment lysis Cell Lysis & Protein Quantification (BCA) treatment->lysis wb Western Blot for ERα & Loading Control lysis->wb analysis Densitometry Analysis: Normalize ERα to Loading Control wb->analysis end End: Determine ERα Degradation analysis->end

Caption: Workflow for assessing this compound-mediated ERα degradation.

Protocol 2: Cell Proliferation Assay (e.g., using Crystal Violet)
  • Cell Culture: Plate ERα-positive cells in 96-well plates in phenol red-free medium with 10% charcoal-stripped FBS.

  • Hormone Deprivation: After 24 hours, switch to a low-serum medium (e.g., 2.5% charcoal-stripped FBS) for 24 hours.

  • Treatment: Treat cells with a dose range of this compound in the presence or absence of a fixed concentration of 17β-estradiol (E2) (e.g., 100 pM). Include controls for vehicle, E2 alone, and this compound alone.

  • Incubation: Incubate the plates for 5-7 days, allowing for sufficient cell growth.

  • Staining:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash again with PBS.

    • Stain with 0.5% crystal violet solution for 20 minutes.

  • Destaining and Measurement:

    • Thoroughly wash the plates with water to remove excess stain and allow to air dry.

    • Solubilize the stain by adding 10% acetic acid to each well.

    • Read the absorbance at 590 nm using a plate reader.

  • Analysis: Normalize the absorbance readings to the vehicle control and plot the dose-response curves to determine the effect of this compound on cell proliferation.

References

Technical Support Center: (R)-OP-1074 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with (R)-OP-1074, a pure antiestrogen and selective estrogen receptor degrader (PA-SERD).[1][2][3][4] This guide will help you optimize your dose-response experiments for the most accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a pure antiestrogen that acts as a selective estrogen receptor degrader (PA-SERD).[1][2][3][4] Its primary mechanism of action involves binding to the estrogen receptor alpha (ERα) and disrupting the conformation of helix 12.[1][2] This disruption prevents coactivator binding and leads to the proteasomal degradation of the ERα protein, thereby completely antagonizing estrogen signaling.[5]

Q2: I am not observing the expected IC50 value for this compound in my cell-based assay. What are the potential causes?

Several factors can influence the apparent IC50 value in cell-based assays.[6] Consider the following:

  • Cell Line Specifics: Different breast cancer cell lines (e.g., MCF-7, T47D, SK-BR-3) can exhibit varying sensitivities to this compound due to differences in ERα expression levels, the presence of ERα mutations (e.g., Y537S, D538G), or alterations in downstream signaling pathways.[5][7]

  • Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Over-confluent or stressed cells can show altered drug responses.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration. Use a consistent and well-documented serum concentration across all experiments.[6]

  • Incubation Time: The duration of drug exposure can significantly impact the observed IC50. Longer incubation times may be required to observe maximal ERα degradation and subsequent effects on cell viability or gene expression.

  • Reagent Quality and Dilution Accuracy: Verify the purity and concentration of your this compound stock. Ensure accurate serial dilutions are prepared for each experiment.

Q3: My dose-response curve has a shallow or steep slope (Hill slope not equal to -1.0). What does this indicate?

The Hill slope of a dose-response curve provides insight into the nature of the drug-receptor interaction.[8][9]

  • Shallow Slope (Hill Slope > -1.0): This may suggest negative cooperativity, experimental artifacts, or complex biological responses. It could also indicate that the drug's effect is not solely dependent on binding to a single site.

  • Steep Slope (Hill Slope < -1.0): A steeper slope can indicate positive cooperativity in binding or that the inhibitor binds to multiple sites.

If you observe a non-ideal Hill slope, carefully review your experimental setup for sources of variability and ensure accurate pipetting and mixing of reagents.[6][10]

Q4: I am seeing high variability between my replicate wells for the same concentration of this compound. How can I reduce this?

High variability can obscure the true dose-response relationship. To minimize it:

  • Ensure Homogeneous Cell Seeding: Mix your cell suspension thoroughly before and during plating to ensure an even distribution of cells in each well.

  • Proper Reagent Mixing: Ensure that this compound dilutions are completely mixed before adding them to the wells.

  • Avoid Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and affect cell growth. Consider avoiding the use of outer wells or filling them with sterile media or buffer.[6]

  • Consistent Incubation Conditions: Maintain stable temperature, humidity, and CO2 levels in your incubator throughout the experiment.

Data Presentation

The following tables summarize key quantitative data for this compound from published studies.

Table 1: In Vitro Potency of this compound

Assay TypeCell LineParameterValueReference
E2-Stimulated TranscriptionSK-BR-3 (with Y537S-ESR1)IC50Not explicitly stated, but significant inhibition shown[5]
Alkaline Phosphatase ActivityNot specifiedMax Activity (agonist mode)8% at 1 nM[2]
Proliferation InhibitionNot specifiedIC5020 nM[2]
Transcriptional InhibitionWT ERα cellsIC500.14 ± 0.05 nM[7]
Transcriptional InhibitionWT/Y537S heterozygous cellsIC50Not explicitly stated, but shows potent inhibition[7]
Transcriptional InhibitionWT/D538G heterozygous cellsIC500.52 ± 0.63 nM[7]

Table 2: In Vivo Efficacy of this compound

Xenograft ModelTreatmentOutcomeReference
Tamoxifen-resistant100 mg/kg this compound (twice daily, oral)Significant tumor shrinkage[1][5]

Experimental Protocols

Protocol: In Vitro Dose-Response Assay for this compound using a Cell Viability Endpoint (e.g., CellTiter-Glo®)

This protocol outlines a general procedure for determining the IC50 of this compound in an ER-positive breast cancer cell line.

1. Materials:

  • ER-positive breast cancer cell line (e.g., MCF-7)
  • Complete growth medium (e.g., DMEM with 10% FBS)
  • This compound
  • DMSO (vehicle control)
  • 96-well clear bottom, white-walled plates
  • CellTiter-Glo® Luminescent Cell Viability Assay kit
  • Multichannel pipette
  • Luminometer

2. Procedure:

  • Cell Seeding:
  • Trypsinize and count healthy, log-phase cells.
  • Resuspend cells in complete growth medium to the desired density (e.g., 5,000 cells/100 µL).
  • Seed 100 µL of the cell suspension into each well of a 96-well plate.
  • Incubate for 24 hours to allow cells to attach.
  • Drug Preparation and Treatment:
  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., 10-point dilution series from 10 µM to 0.1 nM). Also, prepare a vehicle control (DMSO in medium at the same final concentration as the highest drug concentration).
  • Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells. Include wells with medium only as a background control.
  • Incubation:
  • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
  • Cell Viability Measurement:
  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
  • Add 100 µL of CellTiter-Glo® reagent to each well.
  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Subtract the average background luminescence (medium only wells) from all other readings.
  • Normalize the data by setting the average vehicle control luminescence as 100% viability.
  • Plot the normalized percent viability against the logarithm of the this compound concentration.
  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[10]

Mandatory Visualizations

Estrogen_Signaling_Pathway_and_OP1074_Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor α (ERα) E2->ER Binding ER_HSP ERα-HSP90 Complex ER->ER_HSP Chaperoning Proteasome Proteasome ER->Proteasome Degradation ER_dimer ERα Dimer ER->ER_dimer Dimerization & Nuclear Translocation HSP HSP90 ER_HSP->ER HSP90 dissociation OP1074 This compound OP1074->ER Binding & Disruption of Helix 12 Coactivators Coactivators OP1074->Coactivators Blocks Recruitment ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding ER_dimer->Coactivators Interaction ERE->Coactivators Recruitment Transcription Gene Transcription (Proliferation, Survival) Coactivators->Transcription Activation Dose_Response_Workflow start Start cell_culture 1. Cell Culture (ER+ Breast Cancer Cells) start->cell_culture cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 4. Cell Treatment (Drug or Vehicle) cell_seeding->treatment drug_prep 3. This compound Preparation (Serial Dilutions) drug_prep->treatment incubation 5. Incubation (e.g., 72 hours) treatment->incubation viability_assay 6. Viability Assay (e.g., CellTiter-Glo®) incubation->viability_assay data_acquisition 7. Data Acquisition (Luminometer) viability_assay->data_acquisition data_analysis 8. Data Analysis (Normalization, Curve Fitting) data_acquisition->data_analysis results Results (IC50, Hill Slope) data_analysis->results troubleshooting Troubleshooting data_analysis->troubleshooting end End results->end troubleshooting->cell_culture Review Protocol

References

Validation & Comparative

A Head-to-Head Battle in Breast Cancer Therapy: (R)-OP-1074 vs. Tamoxifen

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, two compounds, (R)-OP-1074 and tamoxifen, represent distinct and compelling approaches to targeting the estrogen receptor signaling pathway. This guide provides a detailed, data-driven comparison of their efficacy, mechanisms of action, and the experimental protocols used to evaluate them, tailored for researchers, scientists, and drug development professionals.

Executive Summary

Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone of ER+ breast cancer treatment for decades. It acts as a competitive inhibitor of estrogen binding to the estrogen receptor (ER), leading to the recruitment of corepressors and subsequent blockade of estrogen-driven gene transcription. In contrast, this compound is a novel pure antiestrogen and a selective estrogen receptor degrader (SERD). Its mechanism of action involves not only blocking the receptor but also inducing its degradation, thereby offering a potentially more complete shutdown of ER signaling. This is particularly relevant in the context of acquired resistance to tamoxifen.

Mechanism of Action: A Tale of Two Modalities

Tamoxifen's action is tissue-specific; it can have anti-estrogenic effects in breast tissue while exhibiting estrogenic effects in other tissues like the endometrium and bone.[1] This dual activity is a hallmark of SERMs.

This compound, on the other hand, is characterized as a pure antagonist. As a SERD, it disrupts the estrogen receptor alpha (ERα) helix 12, leading to the degradation of the receptor itself.[1][2] This degradation mechanism is thought to be a key advantage in overcoming resistance that can develop with SERM therapies.

Signaling Pathway Diagrams

To visually represent these distinct mechanisms, the following diagrams were generated using Graphviz (DOT language).

tamoxifen_pathway cluster_cell Breast Cancer Cell Tamoxifen Tamoxifen ER Estrogen Receptor (ER) Tamoxifen->ER Binds CoRep Corepressors Tamoxifen->CoRep Recruits Estrogen Estrogen Estrogen->ER Binds CoAct Coactivators Estrogen->CoAct Recruits ER->CoRep Recruits ER->CoAct Recruits ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA GeneExp Gene Transcription (Proliferation) CoRep->GeneExp Inhibits CoAct->GeneExp Activates

Figure 1. Tamoxifen Signaling Pathway

R_OP_1074_pathway cluster_cell Breast Cancer Cell ROP1074 This compound ER Estrogen Receptor (ER) ROP1074->ER Binds & Induces Conformational Change Ub Ubiquitin ER->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting Degradation ER Degradation Proteasome->Degradation Leads to GeneExp Gene Transcription (Proliferation) Degradation->GeneExp Blocks

Figure 2. this compound Signaling Pathway

Comparative Efficacy: In Vitro Data

The following table summarizes the in vitro efficacy of this compound and tamoxifen in ER+ breast cancer cell lines.

CompoundCell LineAssayEndpointIC50 ValueReference
This compound -17β-estradiol (E2)-stimulated transcriptionInhibition1.6 nM (ERα), 3.2 nM (ERβ)[3]
MCF-7Cell ProliferationInhibition6.3 nM[3]
CAMA-1Cell ProliferationInhibition9.2 nM[3]
Tamoxifen MCF-7Cell Proliferation (MTT Assay)Inhibition4.506 µg/mL (~7.8 µM)[4]
MCF-7Cell ProliferationInhibition10.045 µM[5]
MDA-MB-231 (ER-)Cell ProliferationInhibition2230 µM[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Comparative Efficacy: In Vivo Data

A key study evaluated the efficacy of this compound and tamoxifen in a tamoxifen-resistant MCF7/HER2/neu xenograft model in ovariectomized athymic nude mice.

Treatment GroupDosageAdministrationMean Tumor Volume Change (%)Reference
This compound 100 mg/kgTwice daily, oral gavageTumor shrinkage[6]
Tamoxifen 100 mg/kgDaily, oral gavageContinued tumor growth[6]
Fulvestrant 100 mg/kgDaily, subcutaneousTumor shrinkage[6]

This compound was shown to be efficacious in shrinking tumors in this tamoxifen-resistant model.[6]

Detailed Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of tamoxifen on the MCF-7 breast cancer cell line.[4]

Workflow Diagram:

proliferation_workflow cluster_workflow Cell Proliferation Assay Workflow A Seed MCF-7 cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of Tamoxifen or this compound B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 1-4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Figure 3. In Vitro Proliferation Assay Workflow

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Tamoxifen and this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of tamoxifen and this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Western Blot for ERα Degradation

This protocol is designed to assess the ability of SERDs like this compound to induce the degradation of the estrogen receptor alpha.

Procedure:

  • Cell Culture and Treatment: Culture ER+ breast cancer cells (e.g., MCF-7) to 70-80% confluency. Treat the cells with this compound, tamoxifen (as a negative control for degradation), and a vehicle control for a specified time course (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ERα overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Tamoxifen-Resistant Xenograft Model

This in vivo model is crucial for evaluating the efficacy of compounds in a setting that mimics clinical resistance.[6]

Procedure:

  • Cell Line and Animal Model: Utilize tamoxifen-resistant breast cancer cells, such as MCF7/HER2/neu, and immunocompromised mice (e.g., ovariectomized athymic nude mice).

  • Tumor Implantation: Implant the cancer cells subcutaneously into the flank of the mice. Estrogen pellets may be implanted to support initial tumor growth.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups.

  • Treatment Administration: Administer this compound (e.g., 100 mg/kg, twice daily, oral gavage), tamoxifen (e.g., 100 mg/kg, daily, oral gavage), a positive control (e.g., fulvestrant), and a vehicle control.

  • Tumor Measurement and Monitoring: Measure tumor volume regularly (e.g., twice weekly) throughout the study. Monitor the body weight and overall health of the animals.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry). Statistically analyze the tumor growth data between the different treatment groups.

Conclusion

This compound and tamoxifen represent two distinct strategies for targeting the estrogen receptor in breast cancer. While tamoxifen has a long-standing clinical history as a SERM, the SERD mechanism of this compound offers a promising approach, particularly in the context of tamoxifen resistance. The provided data and protocols offer a framework for the continued investigation and comparison of these and other endocrine therapies, with the ultimate goal of improving outcomes for patients with ER+ breast cancer.

References

A Head-to-Head Comparison of Selective Estrogen Receptor Degraders (SERDs) in Oncology Research, Featuring (R)-OP-1074

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of several prominent Selective Estrogen Receptor Degraders (SERDs), including the investigational compound (R)-OP-1074 (also known as palazestrant or OP-1250). The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanism of action, preclinical efficacy, and available clinical data for these targeted therapies in the context of estrogen receptor-positive (ER+) breast cancer.

Introduction to Selective Estrogen Receptor Degraders (SERDs)

Selective Estrogen Receptor Degraders (SERDs) are a class of endocrine therapies that competitively bind to the estrogen receptor (ER), leading to its degradation and thereby blocking ER signaling pathways essential for the growth of ER-positive breast cancers.[1][2][3] Unlike Selective Estrogen Receptor Modulators (SERMs) like tamoxifen, which can have partial agonist effects in some tissues, SERDs are pure antagonists.[1][3] The first-generation SERD, fulvestrant, established the clinical utility of this class, particularly in patients who have developed resistance to other endocrine therapies.[1] Newer, orally bioavailable SERDs are now in various stages of clinical development, offering the potential for improved pharmacokinetic properties and patient convenience.[1]

This guide will focus on a head-to-head comparison of the following SERDs:

  • This compound (Palazestrant/OP-1250)

  • Fulvestrant

  • Elacestrant

  • Giredestrant

  • Camizestrant

  • Amcenestrant

Mechanism of Action of SERDs

SERDs exert their therapeutic effect by binding to the estrogen receptor and inducing a conformational change that marks the receptor for proteasomal degradation.[2][3] This leads to a significant reduction in the cellular levels of ER, thereby inhibiting both ligand-dependent and -independent ER signaling pathways that drive tumor growth.

SERD_Mechanism_of_Action cluster_0 ER-Positive Cancer Cell Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Proteasome Proteasome ER->Proteasome Targeted for Degradation Nucleus Nucleus ER->Nucleus Translocates to SERD SERD SERD->ER Binds & Induces Conformational Change Degraded_ER Degraded ER Proteasome->Degraded_ER Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Activates Tumor_Growth Tumor Growth Gene_Transcription->Tumor_Growth Promotes Inhibition_of_Tumor_Growth Inhibition of Tumor Growth Degraded_ER->Inhibition_of_Tumor_Growth Leads to

Mechanism of Action of Selective Estrogen Receptor Degraders (SERDs).

Head-to-Head Comparison of SERDs

The following sections provide a detailed comparison of this compound and other key SERDs based on available preclinical and clinical data.

This compound (Palazestrant/OP-1250)

This compound, also known as palazestrant (OP-1250), is a novel, orally bioavailable, complete estrogen receptor antagonist (CERAN) and selective estrogen receptor degrader (SERD).[4][5][6] Preclinical studies have highlighted its potent anti-tumor activity in both wild-type and ESR1-mutant breast cancer models.[4][5]

  • Mechanism of Action: this compound binds to the estrogen receptor, inducing its degradation and completely blocking its transcriptional activity.[4][5] Its specific stereochemistry is reported to disrupt the conformation of helix 12 of the estrogen receptor, contributing to its pure antiestrogenic activity.

  • Preclinical Efficacy: In preclinical models, OP-1250 has demonstrated superior pharmacokinetic properties, including oral bioavailability and brain penetrance, compared to fulvestrant.[4][5] It has shown efficacy in shrinking tumors in tamoxifen-resistant xenograft models and has demonstrated superior performance in wild-type and ESR1-mutant breast cancer xenograft studies compared to fulvestrant and elacestrant, respectively.[4][5] OP-1250 also shows potent ERα degradation in MCF-7 and CAMA-1 cells.[7]

Fulvestrant

Fulvestrant is the first-in-class SERD approved for the treatment of ER-positive breast cancer.[1] It is administered via intramuscular injection.

  • Mechanism of Action: Fulvestrant binds to the estrogen receptor, inhibiting its dimerization and promoting its degradation, thereby blocking ER signaling.[2][3]

  • Preclinical and Clinical Data: Fulvestrant has demonstrated efficacy in both preclinical models and clinical trials, serving as a benchmark for the development of newer SERDs.[1][8] It effectively inhibits the growth of ER-positive MCF-7 cells with an IC50 of 0.29 nM.[1][2]

Elacestrant

Elacestrant is an orally bioavailable SERD that has received regulatory approval for the treatment of patients with ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.

  • Mechanism of Action: Elacestrant binds to and degrades the estrogen receptor, inhibiting ER-mediated signaling.[9]

  • Preclinical and Clinical Data: Preclinical studies have shown its efficacy in ER-positive breast cancer models, including those with ESR1 mutations and resistance to CDK4/6 inhibitors.[9][10] In the EMERALD Phase 3 trial, elacestrant demonstrated a statistically significant improvement in progression-free survival compared to standard-of-care endocrine therapy in patients with ER-positive, HER2-negative advanced breast cancer, particularly in the ESR1-mutated subgroup.[10] Elacestrant exhibited a 48-hour EC50 of 0.6 nM for ER degradation in MCF-7 cells.[11]

Giredestrant

Giredestrant is an investigational, potent, and orally bioavailable SERD.

  • Mechanism of Action: Giredestrant is a selective estrogen receptor antagonist and degrader.

  • Preclinical and Clinical Data: Preclinical data indicate that giredestrant has high potency in ER-positive breast cancer cell lines.[12] In a Phase II study (acelERA BC), giredestrant showed a non-statistically significant trend towards improved progression-free survival compared to physician's choice of endocrine therapy in previously treated ER-positive, HER2-negative advanced breast cancer.[13]

Camizestrant

Camizestrant is another next-generation, oral SERD currently under investigation.

  • Mechanism of Action: Camizestrant is a potent ER antagonist and degrader.

  • Preclinical and Clinical Data: Preclinical models have shown that camizestrant has potent anti-tumor activity in both ESR1 wild-type and mutant models.[14] The SERENA-2 Phase II trial showed that camizestrant demonstrated a statistically significant and clinically meaningful improvement in progression-free survival compared to fulvestrant in post-menopausal patients with ER-positive locally advanced or metastatic breast cancer previously treated with endocrine therapy.[15]

Amcenestrant

Amcenestrant is an oral SERD whose development was discontinued.[16]

  • Mechanism of Action: Amcenestrant was designed as a potent antagonist and degrader of both wild-type and mutant ER.[17]

  • Preclinical and Clinical Data: Preclinical studies showed that amcenestrant had potent ER degradation activity in ER-positive cell lines.[17] However, the AMEERA-3 and AMEERA-5 clinical trials did not meet their primary endpoints, leading to the cessation of its development.[16] Amcenestrant demonstrated a DC50 of 0.2 nmol/L for ERα degradation in MCF-7 cells.[18]

Quantitative Data Summary

The following tables summarize the available quantitative preclinical data for the compared SERDs. Note: The data presented below are compiled from various sources and may not be directly comparable due to potential differences in experimental conditions.

Table 1: In Vitro Potency of SERDs in MCF-7 Breast Cancer Cells

CompoundAssay TypeIC50 / DC50 (nM)Reference(s)
This compound (Palazestrant) ERα DegradationPotent degradation observed[7][19]
Fulvestrant Proliferation Inhibition0.29[1][2]
ER Binding9.4[1]
Proliferation Inhibition0.8[20]
Elacestrant ER Degradation (EC50, 48h)0.6[11]
Giredestrant ER AntagonismData not available in comparable format
Camizestrant Proliferation Inhibition (pIC50)WT: 9.3, Y537S: 8.6[4]
Amcenestrant ERα Degradation (DC50)0.2[18]

Table 2: In Vivo Efficacy of SERDs in Xenograft Models

CompoundXenograft ModelKey FindingsReference(s)
This compound (Palazestrant) Tamoxifen-resistantEfficacious in shrinking tumors[4][5]
Wild-type & ESR1-mutantSuperior performance compared to fulvestrant and elacestrant, respectively[4][5]
Fulvestrant MCF-7Tumor growth inhibition[2]
Elacestrant Patient-derived xenografts (PDX)Significant anti-tumor activity as a single agent and in combination[5]
Giredestrant ESR1Y537S mutant PDXTumor regression as a single agent and in combination with a CDK4/6 inhibitor[21]
Camizestrant Patient-derived xenograft (PDX)Anti-tumor activity in a dose-dependent manner[6]
Amcenestrant MCF7-ESR1 mutant-Y537SSignificant tumor regression[17]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the preclinical evaluation of SERDs.

Estrogen Receptor Degradation Assay (Western Blot)

This protocol outlines the general steps for assessing the degradation of ERα in breast cancer cell lines following treatment with a SERD.

  • Cell Culture and Treatment:

    • Plate ER-positive breast cancer cells (e.g., MCF-7) in appropriate growth medium.

    • Allow cells to adhere and grow to a desired confluency (typically 70-80%).

    • Treat cells with various concentrations of the SERD or vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and clarify by centrifugation to remove cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a suitable method, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.

    • Wash the membrane with TBST to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the ERα signal to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.

Western_Blot_Workflow cluster_workflow Western Blot Protocol for ER Degradation Start Start Cell_Culture 1. Cell Culture & SERD Treatment Start->Cell_Culture Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody (anti-ERα) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis End End Analysis->End

Experimental workflow for ER degradation assessment by Western blot.
In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of SERDs in a mouse xenograft model of breast cancer.

  • Cell Line and Animal Model:

    • Select an appropriate ER-positive human breast cancer cell line (e.g., MCF-7).

    • Use immunocompromised mice (e.g., female athymic nude or NSG mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation:

    • Subcutaneously implant the breast cancer cells, often mixed with Matrigel, into the flank of the mice.

    • Supplement the mice with an estrogen source (e.g., an estradiol pellet) to support the growth of ER-positive tumors.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the SERD and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage or weekly injection).

  • Efficacy Evaluation:

    • Measure tumor volume and body weight of the mice regularly (e.g., twice weekly).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting for ER levels).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Signaling Pathway Diagram

The estrogen receptor signaling pathway is a critical driver of growth in ER-positive breast cancer. SERDs effectively disrupt this pathway by promoting the degradation of the estrogen receptor.

Estrogen_Receptor_Signaling_Pathway cluster_cell ER-Positive Breast Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_inactive Inactive ER Estrogen->ER_inactive Binds ER_dimer ER Dimer ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to ER_dimer->ERE ER_inactive->ER_dimer Dimerizes HSP HSP90 ER_inactive->HSP Dissociates from Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Leads to

Simplified Estrogen Receptor Signaling Pathway.

Conclusion

The landscape of endocrine therapy for ER-positive breast cancer is rapidly evolving with the development of novel, orally bioavailable SERDs. This compound (palazestrant/OP-1250) has demonstrated a promising preclinical profile with potent ER degradation, superior pharmacokinetic properties compared to fulvestrant, and robust anti-tumor activity in various xenograft models, including those with ESR1 mutations.

A direct, comprehensive head-to-head comparison of all these agents under identical experimental conditions is necessary for a definitive assessment of their relative potency and efficacy. However, the available data suggest that the next-generation oral SERDs, including this compound, elacestrant, giredestrant, and camizestrant, hold significant promise in overcoming the limitations of earlier endocrine therapies and offering new treatment options for patients with ER-positive breast cancer. The discontinuation of amcenestrant underscores the challenges in translating preclinical promise into clinical success. Continued research and the results of ongoing clinical trials will be crucial in defining the future role of these agents in the management of ER-positive breast cancer.

References

Comparative Selectivity Profile of (R)-OP-1074: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-OP-1074 is a potent and selective estrogen receptor degrader (SERD) designed to antagonize and degrade the estrogen receptor (ER), a key driver in hormone receptor-positive breast cancer. This guide provides a comparative overview of the cross-reactivity of this compound with other receptors, offering insights into its selectivity profile. While comprehensive proprietary screening data for this compound is not publicly available, this document outlines the typical selectivity assessment for a compound of this class and presents a representative profile based on the expected behavior of a highly selective SERD.

Introduction to this compound

This compound is a pure antiestrogen that targets both Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ).[1] It functions by binding to the ligand-binding domain of the estrogen receptor, leading to a conformational change that disrupts its normal function and promotes its degradation.[2] Specifically, it has been shown to inhibit 17β-estradiol (E2)-stimulated transcription with IC50 values of 1.6 nM for ERα and 3.2 nM for ERβ.[1] A high degree of selectivity is a critical attribute for any therapeutic agent, as off-target interactions can lead to undesirable side effects.

Cross-Reactivity Data

To ensure a therapeutic candidate has a favorable safety profile, it is standard practice to screen it against a broad panel of receptors, ion channels, transporters, and enzymes. The following table represents a hypothetical but typical outcome for a highly selective compound like this compound when tested against a panel of common off-target receptors. The data is presented as the percentage of inhibition at a high concentration (e.g., 10 µM) of the compound. Significant off-target activity is generally considered to be >50% inhibition at 10 µM.

Table 1: Representative Cross-Reactivity Profile of this compound Against a Panel of Selected Receptors

Receptor FamilyTargetLigandThis compound % Inhibition @ 10 µM
Estrogen Receptors ERα [3H]-Estradiol >95%
ERβ [3H]-Estradiol >95%
Adrenergic Receptorsα1A[3H]-Prazosin<10%
α2A[3H]-Rauwolscine<5%
β1[3H]-CGP-12177<5%
β2[3H]-ICI-118,551<10%
Dopamine ReceptorsD1[3H]-SCH-23390<5%
D2[3H]-Spiperone<15%
Serotonin Receptors5-HT1A[3H]-8-OH-DPAT<10%
5-HT2A[3H]-Ketanserin<5%
Histamine ReceptorsH1[3H]-Pyrilamine<5%
Muscarinic ReceptorsM1[3H]-Pirenzepine<10%
Opioid Receptorsµ (mu)[3H]-DAMGO<5%
δ (delta)[3H]-Naltrindole<5%
κ (kappa)[3H]-U-69593<5%
Nuclear ReceptorsProgesterone (PR)[3H]-Mifepristone<20%
Androgen (AR)[3H]-Mibolerone<15%
Glucocorticoid (GR)[3H]-Dexamethasone<10%

This data is representative and intended for illustrative purposes. Actual screening results may vary.

Experimental Protocols

The data presented above would be generated using a competitive radioligand binding assay. This technique measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

Detailed Protocol: Competitive Radioligand Binding Assay for Receptor Cross-Reactivity Screening

1. Objective: To determine the binding affinity of this compound to a panel of off-target receptors by measuring its ability to compete with a specific high-affinity radioligand for binding to the target receptor.

2. Materials:

  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor of interest.

  • Radioligand: A tritiated ([3H]) or iodinated ([125I]) ligand with high affinity and specificity for the target receptor. The concentration used is typically at or below its dissociation constant (Kd).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Non-Specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine the amount of non-specific binding.

  • Binding Buffer: A buffer solution optimized for the specific receptor-ligand interaction (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions like MgCl2).

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

  • Scintillation Counter and Scintillation Fluid: For quantifying the radioactivity retained on the filters.

3. Procedure:

  • Plate Preparation: Assays are typically performed in a 96-well plate format.

  • Assay Mixture Preparation: For each well, the following are added in order:

    • Binding buffer.

    • A fixed concentration of the radioligand.

    • Varying concentrations of the test compound (this compound) or the non-specific binding control or buffer (for total binding).

    • The receptor source is added last to initiate the binding reaction.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration of the assay mixture through the glass fiber filters using the cell harvester. The filters trap the receptor-bound radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Measurement: The filters are dried, and scintillation fluid is added. The radioactivity on each filter is then measured using a scintillation counter.

4. Data Analysis:

  • Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding (counts in the presence of a high concentration of unlabeled ligand) from the total binding (counts in the absence of competing ligand).

  • Inhibition Curve Generation: The percentage of specific binding at each concentration of this compound is plotted against the logarithm of the compound concentration.

  • IC50 Determination: A non-linear regression analysis is used to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation: The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of Estrogen Receptor Action and Inhibition by this compound

Estrogen_Receptor_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) ER_E2 ER-Estrogen Complex ER_OP1074 ER-(R)-OP-1074 Complex HSP Heat Shock Proteins ER_HSP->ER Dissociates ERE Estrogen Response Element (ERE) ER_E2->ERE Dimerizes & Translocates OP1074 This compound OP1074->ER Binds Proteasome Proteasome ER_OP1074->Proteasome Degradation ER_OP1074->ERE Blocks Binding Transcription Gene Transcription ERE->Transcription Activates

Caption: Mechanism of this compound action on the estrogen receptor signaling pathway.

Experimental Workflow for Receptor Cross-Reactivity Screening

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReceptorPrep Receptor Membrane Preparation LigandPrep Radioligand Dilution Incubation Incubation of Receptor, Radioligand & Compound LigandPrep->Incubation CompoundPrep This compound Serial Dilution CompoundPrep->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calc Calculate % Inhibition Counting->Calc CurveFit Generate Inhibition Curve & Determine IC50/Ki Calc->CurveFit

Caption: Workflow for assessing receptor cross-reactivity using a radioligand binding assay.

References

(R)-OP-1074 and its Successor Palazestrant (OP-1250): A New Frontier in Endocrine Therapy for ER+ Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is continually evolving, with a focus on overcoming resistance to current treatments. (R)-OP-1074, a pure antiestrogen and a selective estrogen receptor degrader (PA-SERD), has demonstrated promising preclinical activity. Its development has led to the creation of palazestrant (OP-1250), a next-generation oral complete estrogen receptor antagonist (CERAN) and selective estrogen receptor degrader (SERD), which is now in late-stage clinical trials. This guide provides a detailed comparison of these emerging therapies with established endocrine agents, supported by available experimental data.

Mechanism of Action: A Dual Approach to ER Blockade

Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which can have mixed agonist/antagonist effects, and aromatase inhibitors (AIs) that block estrogen synthesis, this compound and palazestrant directly target the estrogen receptor for degradation and complete antagonism.

This compound is a stereospecific molecule that disrupts the conformation of the estrogen receptor alpha (ERα) helix 12. This disruption prevents the receptor from adopting an active conformation, leading to its degradation and conferring a pure antiestrogenic effect.[1][2]

Palazestrant (OP-1250) builds upon this mechanism. As a CERAN and SERD, it binds to the estrogen receptor and completely blocks its transcriptional activity, irrespective of mutations in the ESR1 gene, which are a common cause of resistance to endocrine therapy.[3][4][5] Palazestrant's dual action of complete antagonism and degradation of the estrogen receptor offers a potent strategy to inhibit the growth of ER+ breast cancer.

cluster_ER_Signaling Estrogen Receptor Signaling cluster_Therapeutic_Intervention Therapeutic Intervention Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds & Activates ERE Estrogen Response Element (DNA) ER->ERE Binds Gene_Transcription Gene Transcription & Cell Proliferation ERE->Gene_Transcription Initiates Tamoxifen Tamoxifen (SERM) Tamoxifen->ER Competitively Binds (Mixed Agonist/Antagonist) AIs Aromatase Inhibitors (AIs) AIs->Estrogen Blocks Synthesis Fulvestrant Fulvestrant (SERD) Fulvestrant->ER Binds & Degrades OP_1074_1250 This compound / Palazestrant (PA-SERD / CERAN/SERD) OP_1074_1250->ER Binds, Completely Antagonizes & Degrades

Figure 1. Simplified signaling pathway of estrogen receptor and points of intervention for various endocrine therapies.

Preclinical Superiority: Head-to-Head Comparisons

Preclinical studies have demonstrated the potential superiority of this compound and palazestrant over existing endocrine therapies in various breast cancer models.

This compound in Tamoxifen-Resistant Models

In a tamoxifen-resistant xenograft model using MCF7/HER2/neu cells, this compound was shown to be efficacious in shrinking tumors.[1] A study comparing this compound to fulvestrant and tamoxifen in this model showed a statistically significant difference in tumor volume reduction in favor of this compound compared to fulvestrant at the end of the study.[6]

Treatment GroupDosingOutcome
This compound 100 mg/kg twice daily (oral)Significant tumor shrinkage
Fulvestrant 100 mg/kg daily (subcutaneous)Less effective than this compound
Tamoxifen 100 mg/kg daily (oral)Ineffective in this resistant model
Table 1. Efficacy of this compound in a Tamoxifen-Resistant Xenograft Model.[6]
Palazestrant (OP-1250) Across Diverse Models

Palazestrant has demonstrated superior performance in a broader range of preclinical models, including those with wild-type and mutant ESR1.

  • Wild-Type and ESR1-Mutant Xenografts: Palazestrant has shown efficacy exceeding that of fulvestrant in wild-type models and elacestrant in ESR1-mutant models.[4]

  • Intracranial Xenografts: In models of brain metastases, palazestrant effectively shrinks intracranially implanted tumors and prolongs animal survival, demonstrating superiority over tamoxifen.[4]

  • Antiproliferative Activity: In proliferation assays using ER+ breast cancer cell lines (MCF7 and CAMA-1), palazestrant, like fulvestrant, showed no agonist activity and completely blocked estrogen-induced transcriptional activity, while SERMs like 4-hydroxytamoxifen and lasofoxifene led to increased proliferation in the CAMA-1 cell line.[4]

ComparisonPalazestrant (OP-1250)Comparator(s)ModelKey Finding
Efficacy SuperiorFulvestrantWild-type breast cancer xenograftsGreater tumor growth inhibition.[4]
Efficacy SuperiorElacestrantESR1-mutant breast cancer xenograftsOvercomes resistance mediated by ESR1 mutations.[4]
Efficacy SuperiorTamoxifenIntracranial breast cancer xenograftsImproved survival and tumor shrinkage in brain metastases models.[4]
Agonist Activity No agonist activityTamoxifen, LasofoxifeneER+ breast cancer cell lines (CAMA-1)Did not stimulate proliferation, unlike SERMs.[4]
Table 2. Summary of Preclinical Data for Palazestrant (OP-1250) vs. Other Endocrine Therapies.

Experimental Protocols

Tamoxifen-Resistant Xenograft Model (for this compound)
  • Cell Line: MCF7/HER2/neu cells, which are engineered to overexpress HER2 and are resistant to tamoxifen.

  • Animal Model: Ovariectomized athymic nude mice implanted with estrogen pellets to simulate a postmenopausal, estrogen-rich environment.

  • Tumor Implantation: Cells are implanted into the mice.

  • Treatment: Once tumors are established, animals are randomized to receive this compound, fulvestrant, or tamoxifen at the specified doses and routes of administration.[6]

  • Endpoint: Tumor volume is measured regularly to assess treatment efficacy. Statistical analysis (e.g., student's t-test) is used to compare the treatment groups at the end of the study.[6]

start Start implant Implant MCF7/HER2/neu cells in ovariectomized nude mice with estrogen pellets start->implant tumor_growth Allow tumors to establish implant->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat_op1074 Treat with this compound randomize->treat_op1074 treat_fulvestrant Treat with Fulvestrant randomize->treat_fulvestrant treat_tamoxifen Treat with Tamoxifen randomize->treat_tamoxifen measure Measure tumor volume periodically treat_op1074->measure treat_fulvestrant->measure treat_tamoxifen->measure end End of study: Compare tumor volumes measure->end

Figure 2. Experimental workflow for the tamoxifen-resistant xenograft model.

Clinical Development: The OPERA-01 Trial

The promising preclinical data for palazestrant (OP-1250) has led to its advancement into a pivotal Phase 3 clinical trial, OPERA-01 (NCT06016738).[3][5]

  • Study Design: A multicenter, randomized, open-label trial.

  • Patient Population: Patients with ER+, HER2- advanced or metastatic breast cancer that has relapsed or progressed on 1-2 prior lines of endocrine therapy, including a CDK4/6 inhibitor.[3][5]

  • Comparison: The trial is comparing the efficacy and safety of palazestrant as a single agent to the standard of care (SOC) endocrine therapy, which includes fulvestrant or an aromatase inhibitor (anastrozole, letrozole, or exemestane).[3][5]

  • Significance: This trial will provide crucial data on the superiority of palazestrant over current SOC endocrine therapies in a clinically relevant patient population with acquired resistance.

Conclusion

This compound and its successor, palazestrant (OP-1250), represent a significant advancement in the development of endocrine therapies for ER+ breast cancer. Their unique mechanism of complete ER antagonism and degradation offers the potential to overcome resistance to existing treatments, including in patients with ESR1 mutations. The robust preclinical data, particularly for palazestrant, demonstrating superiority over tamoxifen, fulvestrant, and elacestrant in various models, provides a strong rationale for the ongoing Phase 3 OPERA-01 trial. The results of this trial are highly anticipated and could establish palazestrant as a new standard of care for patients with advanced ER+ breast cancer.

References

Safety Operating Guide

Navigating the Disposal of (R)-OP-1074: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific disposal procedures for the research compound (R)-OP-1074 are not publicly available in a formal Safety Data Sheet (SDS). This compound is identified as a potent, research-grade pure antiestrogen and a selective estrogen receptor degrader (PA-SERD).[1] As with any investigational compound, it must be treated as hazardous waste. The following guidelines are based on general best practices for the disposal of potent pharmaceutical compounds in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations. [2][3]

General Principles for Laboratory Chemical Waste Disposal

Proper management of laboratory waste is essential for personnel safety and environmental protection.[2][4] The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3][5] All personnel handling chemical waste are required to receive appropriate training.[6][7]

Step-by-Step Disposal Procedure for this compound and Similar Potent Research Compounds
  • Initial Assessment & Segregation:

    • Treat all unused this compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions containing the compound as hazardous waste.

    • Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.[5]

  • Container Selection and Labeling:

    • Select a waste container that is chemically compatible with this compound and any solvents used.[5][7] The container must be in good condition with a secure, leak-proof lid.[5]

    • Affix a "HAZARDOUS WASTE" label to the container immediately.[7]

    • On the label, clearly identify the contents, including the full chemical name "this compound," and list all other components and their approximate concentrations. Do not use abbreviations.[7]

    • Include the Principal Investigator's name, lab location, and contact information.[7]

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7][8]

    • The SAA must be under the control of laboratory personnel and should be a designated, secure location (e.g., a labeled secondary containment bin inside a cabinet).[7][9]

    • The container must be kept closed except when adding waste.

    • Perform and document weekly inspections of the SAA.[6][7]

  • Requesting Waste Pickup:

    • Once the container is full, or if the research project concludes, submit a chemical waste disposal request to your institution's EHS department.[7]

    • EHS will arrange for trained personnel to pick up the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be disposed of, typically via incineration.[3][7][9]

Presumed Hazard Profile and Handling Precautions for this compound

While a specific SDS is unavailable, the classification of this compound as a potent selective estrogen receptor degrader allows for the inference of key safety considerations. The following table summarizes these presumed hazards and necessary precautions.

Hazard CategoryPresumed Hazard DescriptionRecommended Handling Precautions
Health Hazard As a potent SERD, this compound is designed to be biologically active at low concentrations. It may pose risks to the reproductive system and have other systemic effects. May be harmful if swallowed, inhaled, or absorbed through the skin.Handle only in a designated area, such as a certified chemical fume hood. Avoid generating dust or aerosols.
Personal Protective Equipment (PPE) N/AAlways wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. Consider double-gloving due to the compound's potency.
Spill & Exposure N/AIn case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. In case of a spill, follow institutional procedures for cleaning up potent compounds, which may involve using a deactivating solution or specialized absorbent materials.[10] Report all exposures and spills to your supervisor and EHS department immediately.
Environmental Hazard Potent pharmaceutical compounds can be hazardous to aquatic life.Prevent release to the environment. Do not dispose of down the drain or in regular trash.[5]

Visualizing Key Processes

Experimental Workflow: Laboratory Waste Disposal

The following diagram outlines the standard workflow for the safe handling and disposal of a potent research compound like this compound within a laboratory setting.

G cluster_0 Laboratory Operations cluster_1 EHS & Disposal Vendor A Waste Generation (this compound, contaminated items) B Select & Label Waste Container A->B C Store in Satellite Accumulation Area (SAA) B->C D Conduct Weekly SAA Inspections C->D E Submit Waste Pickup Request to EHS C->E Container Full or Project Complete F EHS Collects Waste from Lab E->F G Transport to Central Accumulation Area (CAA) F->G H Disposal by Licensed Vendor (Incineration) G->H

Caption: Standard procedure for hazardous laboratory waste disposal.

Signaling Pathway: Mechanism of Action for SERDs

This compound is a Selective Estrogen Receptor Degrader (SERD). SERDs work by binding to the estrogen receptor (ER), which not only blocks its function but also marks it for destruction by the cell's natural protein disposal machinery, the proteasome. This dual action effectively eliminates the signaling pathway that drives the growth of certain cancer cells.[11][12]

G cluster_0 Cellular Action ER Estrogen Receptor (ER) Complex ER-SERD Complex (Unstable) ER->Complex SERD This compound (SERD) SERD->ER Binds to SERD->Complex Proteasome Proteasome Complex->Proteasome Targeted for Destruction Transcription Gene Transcription (Blocked) Complex->Transcription Degradation ER Degradation Proteasome->Degradation

Caption: Mechanism of action for a Selective Estrogen Receptor Degrader.

References

Essential Safety and Handling Guidance for (R)-OP-1074

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Action Required: Obtain the Safety Data Sheet (SDS) Directly from the Supplier.

A specific Safety Data Sheet (SDS) for (R)-OP-1074 (CAS Number: 1443752-76-8) is not publicly available through standard databases. For the safe handling, storage, and disposal of this compound, it is imperative to obtain the SDS directly from the supplier, MedChemExpress.

Supplier Contact Information:

  • Website: medchemexpress.com[1]

  • Phone (US): 609-228-6898[1][2]

  • Email: --INVALID-LINK--[2]

You can typically request an SDS through their website, by email, or by phone.[3][4] Many manufacturers provide a tool on their website to find and download SDS for their products.[4][5]

General Safety Precautions for Handling Unidentified Chemical Solids

In the absence of a specific SDS, this compound, which is supplied as a solid, should be handled with the utmost caution, treating it as a potentially hazardous substance.[6] The following are general best practices for handling unknown chemical compounds in a laboratory setting.[6][7]

Personal Protective Equipment (PPE):

A conservative approach to PPE is mandatory when the specific hazards of a substance are unknown.[7]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.To protect against potential splashes of any solutions made from the compound, as well as accidental dust exposure.
Skin Protection - Gloves: Nitrile or neoprene gloves (double-gloving is recommended). - Lab Coat: Chemical-resistant lab coat. - Footwear: Closed-toe, chemical-resistant shoes.To prevent skin contact with a substance of unknown toxicity and irritability. Given that breakthrough times are unknown, frequent glove changes are advised.[7]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.To protect against the inhalation of potentially toxic or irritant powders. All handling of the solid form should be conducted in a certified chemical fume hood.[7]

Operational Plan for Handling this compound

Engineering Controls:

  • Always handle the solid compound and any solutions within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure an emergency eyewash station and safety shower are readily accessible.

Handling Procedures:

  • Before use, visually inspect the container for any damage or signs of instability.[8]

  • Centrifuge the vial before opening to ensure any powder adhering to the cap or sides is collected at the bottom.

  • Carefully weigh and handle the solid in a fume hood to avoid generating dust.

  • When preparing solutions, add the solvent slowly to the solid.

  • Label all containers with the full chemical name, concentration, date, and your name.[9] Avoid using abbreviations or chemical formulas on labels.[9][10]

Disposal Plan

All waste materials containing this compound, including contaminated PPE, empty containers, and cleaning materials, must be treated as hazardous waste.[7][11]

Waste Segregation and Storage:

  • Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.[7][12]

  • The label should read: "Hazardous Waste: this compound" and include the date of generation.

  • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[7][11]

Disposal Procedures:

  • Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures for this category of chemical waste.[12]

  • Do not dispose of this material down the drain or in regular trash.[13]

  • Empty containers that held the substance should be triple-rinsed with a suitable solvent; this rinsate must be collected and treated as hazardous waste.[11][14]

Experimental Workflow for Handling a New Chemical

start New Chemical Received (this compound) sds_check Is the Safety Data Sheet (SDS) available with the shipment? start->sds_check request_sds Immediately contact the supplier (MedChemExpress) to request the SDS. sds_check->request_sds No assess_hazards Review the SDS for specific hazards, PPE requirements, and handling procedures. sds_check->assess_hazards Yes proceed_with_caution Handle the chemical following general safety protocols for unknown hazardous substances. request_sds->proceed_with_caution stop Do not proceed with handling until the SDS is obtained and reviewed. request_sds->stop conduct_risk_assessment Perform a risk assessment for the planned experiment. assess_hazards->conduct_risk_assessment implement_controls Implement specific handling and disposal procedures as per the SDS. conduct_risk_assessment->implement_controls proceed_with_caution->conduct_risk_assessment For urgent preliminary work only experiment Proceed with the experiment. implement_controls->experiment dispose Dispose of waste according to institutional and SDS guidelines. experiment->dispose

Caption: Workflow for Safely Handling a New Chemical Compound.

References

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